molecular formula C13H19NO B1652707 N,N-diethyl-3,5-dimethylbenzamide CAS No. 15930-57-1

N,N-diethyl-3,5-dimethylbenzamide

カタログ番号: B1652707
CAS番号: 15930-57-1
分子量: 205.3 g/mol
InChIキー: UROJKXMFIZCRIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N,N-Diethyl-3,5-dimethylbenzamide is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. As a substituted benzamide, it serves as a valuable building block and intermediate for the preparation of more complex molecules. Its structure, featuring dimethyl substitutions on the benzamide ring, is studied for its potential to sterically influence reactivity and metabolic pathways, a property observed in related procainamide analogues where similar substitutions were shown to prevent N-acetylation and increase plasma half-life . Research into analogous N,N-diethylbenzamide compounds demonstrates their utility in catalytic reduction reactions for the synthesis of amines and in the development of advanced drug delivery systems, such as controlled-release hydrogels designed to modulate skin permeation . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

特性

CAS番号

15930-57-1

分子式

C13H19NO

分子量

205.3 g/mol

IUPAC名

N,N-diethyl-3,5-dimethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3

InChIキー

UROJKXMFIZCRIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)C

正規SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)C

製品の起源

United States
Foundational & Exploratory

mechanism of action of N,N-diethyl-3,5-dimethylbenzamide in insect olfactory receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of N,N-Diethyl-benzamides on Insect Olfactory Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

N,N-diethyl-meta-toluamide (DEET) has been the gold standard in insect repellents for over 60 years, offering broad-spectrum efficacy against a range of disease-vectoring arthropods[1][2]. While the user inquiry specified the N,N-diethyl-3,5-dimethylbenzamide analog, the vast body of scientific literature focuses almost exclusively on the meta-isomer (3-methyl). Given their structural similarity, the mechanistic principles detailed herein for DEET are considered the most relevant and predictive framework for understanding its dimethyl analog. This guide synthesizes the current, and often debated, understanding of DEET's mechanism of action at the molecular level of insect olfactory receptors. It delves into the leading hypotheses, identifies key molecular targets, and provides detailed protocols for the essential experimental techniques used in the field. This document is intended to serve as a comprehensive resource for researchers aiming to elucidate repellent mechanisms and to inform the rational design of novel, safer, and more effective alternatives.

The Insect Olfactory System: A Primer on Scent Detection

To comprehend the action of DEET, a foundational understanding of insect olfaction is essential. Insects perceive volatile chemical cues through olfactory sensory neurons (OSNs) typically housed within hair-like structures called sensilla on the antennae and maxillary palps[3]. The detection of odors is primarily mediated by two large families of ligand-gated ion channels: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs)[4].

  • Odorant Receptors (ORs): The functional insect OR is a heteromeric complex composed of a variable, odor-binding OR subunit (ORx) and a highly conserved co-receptor subunit known as Orco (Olfactory receptor co-receptor)[5]. The ORx subunit confers specificity to particular odorants, while Orco is essential for the proper trafficking, localization, and function of the ORx-Orco complex as a non-selective cation channel[5][6].

  • Ionotropic Receptors (IRs): This is an evolutionarily older family of chemoreceptors, related to ionotropic glutamate receptors. They typically function as heteromers, consisting of a specific IR subunit and one of two co-receptors, IR8a or IR25a. IRs are generally tuned to detect acids, amines, and other water-soluble compounds[7][8][9].

Upon binding of an odorant molecule, these receptor complexes undergo a conformational change, opening the ion channel and leading to a depolarization of the OSN membrane. This generates an action potential that propagates to the antennal lobe, the primary olfactory processing center in the insect brain, for further interpretation and initiation of a behavioral response[10].

Competing and Complementary Mechanisms of DEET Action

The mechanism by which DEET vapor repels insects at a distance is a subject of intense scientific debate. It is increasingly clear that DEET does not have a single mode of action but rather employs a multi-modal strategy that can differ between insect species and even specific neuron types[11]. The principal hypotheses are not mutually exclusive and can be broadly categorized as follows.

The "Smell and Avoid" Hypothesis: DEET as a Direct Activator

This model posits that DEET itself is a noxious odorant that insects detect directly, activating a dedicated neural circuit that triggers an innate avoidance behavior[11][12]. This is akin to a labeled-line system, where the activation of specific receptors is hardwired to a repellent response.

Evidence for this hypothesis comes from studies identifying specific OSNs that are directly activated by DEET in a dose-dependent manner[12][13]. For example, in the Southern house mosquito, Culex quinquefasciatus, an ORN in a short trichoid sensillum was found to be directly excited by DEET[12]. Subsequent research identified the specific receptor, CquiOR136, which, when expressed heterologously with Orco, responds robustly to DEET and other repellents like picaridin and IR3535[14][15]. Knockdown of CquiOR136 via RNA interference resulted in a complete loss of repellency to DEET, providing strong evidence for its necessary role in this species[15]. Interestingly, this receptor is also activated by methyl jasmonate, a plant-derived defense compound, suggesting DEET may mimic natural repellent signals[14][15].

The "Confusant" Hypothesis: DEET as a Modulator

This hypothesis proposes that DEET's primary role is to scramble the olfactory code that an insect uses to find a host[6][11]. Instead of acting as a simple repellent, DEET modulates the activity of various ORs in complex ways when co-presented with attractive host odors (e.g., lactic acid, 1-octen-3-ol)[6][16][17]. This modulation can manifest as:

  • Potentiation: Enhancing the response of an OR to its specific odor ligand.

  • Inhibition: Blocking or reducing the response of an OR to an attractive odor[16][18].

  • Shifting Response Profiles: Causing an odorant that is normally inhibitory to become excitatory, or vice-versa[6].

By altering the normal pattern of glomerular activation in the antennal lobe, DEET effectively "confuses" the insect, making it unable to properly interpret the signals that would otherwise lead it to a host[10][11]. Evidence from Drosophila melanogaster shows that DEET's effect is highly dependent on the specific OR and the odor it is presented with, supporting this idea of a complex modulatory role[6][17]. A natural polymorphism in a single amino acid of the Drosophila receptor Or59b was shown to alter its sensitivity to both an odorant and to modulation by DEET, providing compelling evidence that DEET interacts directly with the odor-specific OR subunit[6].

The "Masking" Hypothesis: DEET as an Inhibitor

A related but distinct hypothesis suggests that DEET works by masking host odors, primarily by inhibiting the function of ORs tuned to key attractants[16][18]. Electrophysiological studies have shown that DEET can reduce the sensitivity of OSNs to compounds like lactic acid[11]. Work in Anopheles gambiae and Drosophila demonstrated that DEET inhibits odor-evoked currents from multiple OR-Orco complexes expressed in heterologous systems[18][19]. This inhibitory action often requires the Orco co-receptor, suggesting DEET targets the functional heteromeric channel complex[16][18]. Some research also suggests a physical mode of masking, where the low volatility of DEET may trap more volatile host odorants, preventing them from reaching the insect's antenna[12][20].

Key Molecular Targets: ORs vs. IRs

While much of the research has focused on the OR/Orco system, another class of receptors, the Ionotropic Receptors (IRs), has also been implicated in DEET detection.

In a landmark study using Drosophila melanogaster, an unbiased neural activity screen identified neurons in a pit-like antennal structure called the sacculus as primary detectors of DEET[8][9]. These neurons do not express ORs, but instead express the highly conserved Ionotropic Receptor Ir40a. Silencing these Ir40a-expressing neurons or knocking down the Ir40a gene significantly reduced DEET avoidance behavior[8]. This discovery proposed a deeply conserved pathway for DEET repellency, as Ir40a has orthologs across many insect species.

However, subsequent work in the mosquito Culex quinquefasciatus challenged the universal role of Ir40a, showing that knockdown of its ortholog had no effect on DEET repellency, whereas knockdown of CquiOR136 abolished the behavior[15]. This suggests that while both receptor families can be involved, the primary molecular target for DEET's repellent action can be species-specific, with ORs playing the dominant role in key mosquito vectors and IRs being crucial in others, like Drosophila[7][15].

Receptor Insect Species Proposed Role Key Evidence Citation(s)
CquiOR136 Culex quinquefasciatusDirect Activation ("Smell and Avoid")Heterologous expression shows direct activation by DEET; RNAi knockdown abolishes repellency.[14][15]
Ir40a Drosophila melanogasterDirect Activation ("Smell and Avoid")Neural activity screens identify Ir40a+ neurons; genetic silencing reduces DEET avoidance.[8][9][11]
OR-Orco Complex Anopheles gambiae, Aedes aegypti, Drosophila melanogasterModulation/Inhibition ("Confusant", "Masking")DEET inhibits odor-evoked currents in heterologous systems; requires Orco.[4][6][16][18]
Or59b Drosophila melanogasterModulation ("Confusant")A natural polymorphism in this OR alters its sensitivity to DEET modulation.[6][17]

Visualizing Olfactory Signaling and Experimental Workflows

Generalized Olfactory Signal Transduction Pathway

The following diagram illustrates the general sequence of events from odorant reception at the OR-Orco complex to signal transmission.

Olfactory_Signaling cluster_OSN Olfactory Sensory Neuron (OSN) Dendrite DEET DEET OR_Complex ORx-Orco Complex DEET->OR_Complex Binds & Modulates (Activates/Inhibits) Odorant Host Odorant Odorant->OR_Complex Binds & Activates Ion_Channel Cation Influx (Na+, Ca2+) OR_Complex->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Signal to Antennal Lobe Action_Potential->Antennal_Lobe

Caption: Generalized signaling cascade in an insect Olfactory Sensory Neuron.

Key Experimental Methodologies

Elucidating the mechanisms of DEET action requires a combination of electrophysiological, molecular, and behavioral techniques.

SSR is a powerful electrophysiological technique used to measure the action potentials (spikes) from individual OSNs housed within a single sensillum, providing high-resolution data on neuronal responses to volatile stimuli.

SSR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A1 Immobilize Insect (e.g., in pipette tip) A2 Stabilize Antenna on a platform A1->A2 A3 Ground Insect (e.g., reference electrode in eye) A2->A3 B1 Insert Recording Electrode (saline-filled glass capillary) through sensillum cuticle A3->B1 B2 Establish Electrical Contact with sensillum lymph B1->B2 B3 Deliver Air-Puff Stimulus (Control, Odorant, DEET, Mixture) B2->B3 B4 Amplify & Record Extracellular Voltage Changes (Spikes) B3->B4 C1 Spike Sorting Software (to isolate different neuron responses) B4->C1 C2 Calculate Firing Rate (Spikes/second) C1->C2 C3 Compare Responses (Odor vs. Odor + DEET) C2->C3

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

Protocol: Single-Sensillum Recording

  • Insect Preparation: An adult insect (e.g., mosquito or fly) is immobilized in a truncated pipette tip, with its head and antennae protruding. The preparation is fixed to a glass slide with wax or dental cement.

  • Grounding: A tungsten or glass reference electrode is inserted into a compound eye to ground the insect.

  • Electrode Placement: Under high magnification, a sharp, saline-filled glass recording electrode is carefully inserted through the cuticle at the base of a target sensillum to make contact with the sensillum lymph.

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is directed over the antenna. Test odorants, including DEET, are dissolved in a solvent (e.g., paraffin oil), applied to filter paper, and placed inside a stimulus cartridge. A brief pulse of air is diverted through the cartridge to deliver the stimulus into the main airstream.

  • Data Acquisition: The electrical signal from the recording electrode is amplified, filtered, and digitized. The resulting traces show extracellularly recorded action potentials (spikes).

  • Analysis: Spike frequency (spikes per second) is calculated before, during, and after the stimulus. The response to an odorant alone is compared to the response when co-delivered with DEET to determine if the interaction is inhibitory, excitatory, or modulatory[6][12][21].

Causality Behind Choices: SSR is chosen for its unparalleled precision. By recording from individual neurons, researchers can directly test whether DEET activates a neuron on its own ("Smell and Avoid") or how it alters the neuron's response to another known ligand ("Confusant"/"Masking"), avoiding the confounding inputs of a whole-organ response like in electroantennography (EAG)[21].

This in vitro system allows for the functional characterization of a specific OR in a controlled environment, free from other native olfactory proteins. It is ideal for confirming that a receptor is a direct molecular target of a compound.

Oocyte_Workflow cluster_mol Molecular Biology cluster_exp Expression cluster_phys Electrophysiology A1 Clone ORx and Orco genes from insect cDNA A2 Subclone into oocyte expression vectors A1->A2 A3 Linearize plasmids & synthesize cRNA in vitro A2->A3 B2 Microinject cRNA (ORx + Orco) into oocytes A3->B2 B1 Harvest & prepare Xenopus laevis oocytes B1->B2 B3 Incubate for 3-7 days to allow receptor expression B2->B3 C1 Perform Two-Electrode Voltage-Clamp (TEVC) B3->C1 C2 Perfuse oocyte with buffer containing Odorant / DEET C1->C2 C3 Record inward currents (ion flow through OR channels) C2->C3

Sources

Comprehensive Structural Characterization and Synthesis Protocols for N,N-diethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of rational drug design and vector control research, benzamide derivatives serve as highly versatile scaffolds. N,N-diethyl-3,5-dimethylbenzamide (CAS: 15930-57-1) is a structurally significant analog of the ubiquitous insect repellent N,N-diethyl-meta-toluamide (DEET). By introducing a second methyl group at the 5-position of the aromatic ring, this molecule presents a unique steric and electronic profile that alters its lipophilicity, receptor binding affinity, and rotational dynamics around the amide bond.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural properties, molecular weight validation, and the causality behind its synthesis and analytical workflows. Every protocol detailed herein is designed as a self-validating system, ensuring that your laboratory can reproduce these results with absolute quantitative and qualitative confidence.

Structural and Physicochemical Profiling

The core structure of N,N-diethyl-3,5-dimethylbenzamide consists of a benzene ring symmetrically substituted with methyl groups at the 3 and 5 positions, coupled to a diethyl-substituted carboxamide group. The molecular weight is strictly calculated at 205.30 g/mol .

The addition of the second methyl group (compared to DEET) increases the topological polar surface area (TPSA) marginally while pushing the XLogP3 to 2.4, optimizing its partition coefficient for lipid membrane permeability—a critical factor for topical formulations and central nervous system (CNS) library screening.

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₃H₁₉NODictates isotopic distribution in MS.
Molecular Weight 205.30 g/mol Primary target for low-res mass confirmation.
Exact Mass 205.14666 DaTarget for High-Resolution Mass Spectrometry (HRMS).
XLogP3 2.4Indicates moderate lipophilicity; guides reverse-phase HPLC gradient selection.
Hydrogen Bond Donors 0Prevents self-association via H-bonding.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Key interaction site for receptor binding.
TPSA 20.3 ŲHighly permeable; predicts excellent bioavailability.

Synthesis Methodology: The Causality of Amidation

Synthesizing N,N-diethyl-3,5-dimethylbenzamide requires the coupling of 3,5-dimethylbenzoic acid with diethylamine. While modern peptide coupling reagents (e.g., HATU, EDC) are available, the most robust, scalable, and atom-economical method for this specific scaffold is via an acyl chloride intermediate .

Mechanistic Justification (The "Why")

Direct amidation of a carboxylic acid requires extreme heat, which can lead to thermal degradation and poor yields. By reacting the acid with thionyl chloride (SOCl₂), we convert the stable hydroxyl leaving group into a highly reactive chloride. This reaction is driven to absolute completion by Le Chatelier's principle, as the byproducts (SO₂ and HCl) are expelled as gases. The subsequent addition of diethylamine is highly exothermic; thus, it must be strictly temperature-controlled to prevent the degradation of the amine and the formation of colored polymeric side-products.

Step-by-Step Experimental Protocol

Note: This protocol incorporates self-validating TLC checks to ensure intermediate consumption.

  • Activation (Acyl Chloride Formation):

    • Charge a dry, argon-purged round-bottom flask with 3,5-dimethylbenzoic acid (1.0 eq).

    • Add a catalytic amount of anhydrous DMF (1 drop per gram of acid) to accelerate the chlorination.

    • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Causality Check: Reflux the mixture at 80°C for 2 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear, homogenous liquid.

    • Remove excess SOCl₂ in vacuo to yield the crude 3,5-dimethylbenzoyl chloride. Do not expose to ambient moisture to prevent hydrolysis back to the starting material.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool strictly to 0°C using an ice bath.

    • Prepare a solution of diethylamine (2.5 eq) in DCM. The excess amine acts as both the reactant and the acid scavenger for the generated HCl.

    • Add the amine solution dropwise over 30 minutes.

    • Self-Validating Step: Monitor via TLC (Hexanes:EtOAc 4:1). Quench a micro-aliquot in methanol; if the methyl ester forms on TLC, unreacted acyl chloride remains.

  • Workup and Purification:

    • Quench the main reaction with saturated aqueous NaHCO₃ to neutralize amine hydrochlorides.

    • Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel flash chromatography to yield N,N-diethyl-3,5-dimethylbenzamide as a pale yellow oil .

Analytical Validation: A Self-Validating Protocol

To confirm the molecular weight (205.30 g/mol ) and structural integrity, a dual-modal approach using LC-MS and NMR is required.

LC-MS Protocol for Molecular Weight Confirmation
  • System Setup: Reverse-phase C18 column, mobile phase A (0.1% Formic Acid in Water), mobile phase B (0.1% Formic Acid in Acetonitrile).

  • Self-Validating Control: Always run a blank solvent injection immediately prior to the sample. This rules out column carryover and validates that the m/z signal is intrinsic to the synthesized batch.

  • Observation: In positive Electrospray Ionization (ESI+) mode, the exact mass of 205.14666 Da will protonate to form the [M+H]⁺ pseudomolecular ion at 206.15 m/z .

NMR Conformational Analysis

The diethylamide group exhibits restricted rotation around the C-N partial double bond due to the steric bulk of the 3,5-dimethyl aromatic system. This causality manifests clearly in the ¹H NMR spectrum, where the ethyl groups do not appear as simple, sharp quartets and triplets.

  • Expected ¹H NMR (600 MHz, CDCl₃): δ 7.01 (s, 1H, para-ArH), 6.96 (s, 2H, ortho-ArH), 3.53 (brs, 2H, N-CH₂), 3.24 (brs, 2H, N-CH₂), 2.32 (s, 6H, Ar-CH₃), 1.24 (brs, 3H, N-CH₃), 1.10 (brs, 3H, N-CH₃) .

  • Expert Insight: The broad singlets (brs) at 3.53/3.24 ppm and 1.24/1.10 ppm are the definitive hallmark of this molecule, proving the hindered rotation of the N,N-diethyl moiety.

Workflow Visualization

The following diagram maps the logical progression from precursor activation to final analytical validation, highlighting the critical control points discussed above.

G Start 3,5-Dimethylbenzoic Acid (Precursor) Activation Acyl Chloride Intermediate (Reactive Species) Start->Activation SOCl2, DMF (cat.), Reflux (Gas Evolution: SO2, HCl) Amidation N,N-Diethyl-3,5-dimethylbenzamide (Target: 205.30 g/mol) Activation->Amidation Diethylamine, DCM, 0°C (Exothermic Control) LCMS LC-MS Validation [M+H]+ = 206.15 m/z Amidation->LCMS Mass Confirmation NMR 1H & 13C NMR Conformational Analysis Amidation->NMR Structural Elucidation

Figure 1: Synthesis and analytical validation workflow for N,N-diethyl-3,5-dimethylbenzamide.

Conclusion & Structure-Activity Relationship (SAR) Implications

The structural properties of N,N-diethyl-3,5-dimethylbenzamide—specifically its molecular weight of 205.30 g/mol and its sterically hindered amide bond—make it an excellent candidate for SAR studies comparing meta-substituted benzamides. The dual methyl groups at the 3 and 5 positions increase the electron density of the aromatic ring via inductive effects while simultaneously locking the spatial orientation of the diethylamine group. For drug development professionals, this means the molecule will present a highly specific 3D pharmacophore to target receptors, minimizing off-target binding compared to more flexible, unsubstituted analogs.

References

  • Title: N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Intermolecular C−C/C−N σ-Bond Metathesis Enabled by Visible-Light Source: Royal Society of Chemistry (RSC) URL: [Link]

in vitro toxicological profile of N,N-diethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in predictive toxicology and computational safety pharmacology, I approach the evaluation of novel chemical entities not as a checklist of assays, but as a mechanistic puzzle. N,N-diethyl-3,5-dimethylbenzamide (DEDMB) —a structurally modified analog of the ubiquitous insect repellent DEET (N,N-diethyl-3-methylbenzamide)—presents a unique toxicological profile driven by its enhanced lipophilicity and altered steric hindrance.

Because DEDMB shares a core benzamide scaffold with DEET, its safety evaluation requires a highly targeted in vitro framework that interrogates hepatic metabolism, cholinergic neurotoxicity, and dermal integrity. This whitepaper outlines the authoritative, self-validating in vitro workflows required to accurately profile DEDMB, explaining the causality behind every experimental design choice.

Physicochemical Rationale & Structural Alerts

To design an effective in vitro assay, we must first understand the molecule's physical chemistry. The addition of a second methyl group at the 5-position of the benzene ring fundamentally shifts DEDMB’s interaction with biological systems compared to DEET .

  • Lipophilicity (XLogP3): DEDMB exhibits an XLogP3 of ~2.4, compared to DEET’s ~2.0. This 0.4 log unit increase exponentially enhances its partitioning into lipid bilayers and the stratum corneum.

  • Target Affinity: The increased hydrophobic bulk theoretically enhances DEDMB's binding affinity to the hydrophobic anionic site of mammalian acetylcholinesterase (AChE) and alters its orientation within the active site of hepatic Cytochrome P450 (CYP450) enzymes.

Table 1: Predictive Toxicological Parameters (DEDMB vs. DEET)
ParameterDEET (N,N-diethyl-3-methylbenzamide)DEDMB (N,N-diethyl-3,5-dimethylbenzamide)Toxicological Implication
Molecular Weight 191.27 g/mol 205.30 g/mol Minor impact on passive diffusion coefficients.
Lipophilicity (XLogP3) ~2.0~2.4Increased stratum corneum retention; higher bioaccumulation potential.
hAChE Inhibition (IC50) 6 – 12 mMPredicted 4 – 10 mMSlightly higher affinity due to increased hydrophobic interactions in the active site gorge.
Primary Metabolism CYP3A4, CYP2B6, CYP1A2CYP3A4, CYP2B6, CYP1A2Similar N-dealkylation; increased potential for bis-benzylic oxidation and reactive intermediate formation.

Core In Vitro Toxicological Workflows

To prevent false negatives and ensure translational relevance, every protocol described below operates as a self-validating system —incorporating specific cellular models and internal controls that prove the assay is functioning mechanistically.

Hepatic Metabolism & Cytotoxicity (HepaRG 3D Spheroids)

The Causality: Alkylbenzamides are heavily metabolized by the liver. Standard HepG2 monolayers fail to capture the toxicity of these metabolites due to their notoriously low basal expression of CYP450 enzymes (specifically CYP3A4 and CYP2B6). By utilizing differentiated 3D HepaRG spheroids, we restore in vivo-like metabolic competence, allowing us to evaluate the toxicity of both the parent DEDMB and its N-deethylated/oxidized metabolites .

Protocol:

  • Spheroid Formation: Seed differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to initiate aggregation. Cultivate for 3 days to ensure tight spheroid formation.

  • Dosing & Validation: Expose spheroids to DEDMB (0.1, 1, 10, 100, 1000 µM) dissolved in 0.1% DMSO for 72 hours. Self-Validation: Include Rifampicin (10 µM) as a positive control for CYP3A4 induction, and Chlorpromazine (50 µM) as a positive control for phospholipidosis/cytotoxicity.

  • Viability Assessment: Utilize an ATP-based luminescent assay (e.g., CellTiter-Glo® 3D). Expert Insight: ATP is chosen over MTT because 3D structures often suffer from incomplete formazan solubilization, leading to high coefficients of variation (CV).

  • Metabolite Quantification: Collect the supernatant at 24, 48, and 72 hours. Analyze via LC-MS/MS to quantify the formation of N-ethyl-3,5-dimethylbenzamide (the primary phase I metabolite).

Metabolism DEDMB N,N-Diethyl-3,5-dimethylbenzamide (Parent) CYP Hepatic CYP450 (CYP3A4, CYP2B6) DEDMB->CYP Hepatic Uptake NDeethyl N-Ethyl-3,5-dimethylbenzamide (N-Dealkylation) CYP->NDeethyl Phase I Oxidation Benzylic Oxidation Metabolites CYP->Oxidation Phase I Tox Cytotoxicity / ROS (High Exposure) NDeethyl->Tox Accumulation Oxidation->Tox Accumulation

Metabolic pathway of DEDMB via hepatic CYP450 enzymes leading to potential cytotoxicity.

Cholinergic Neurotoxicity Profiling (Recombinant hAChE)

The Causality: Literature indicates that DEET is a weak, reversible inhibitor of human acetylcholinesterase (hAChE) and can interact with mammalian ion channels at high concentrations . DEDMB’s extra methyl group increases its lipophilicity, which may enhance its binding to the hydrophobic gorge of hAChE. We utilize recombinant human AChE rather than electric eel AChE to prevent species-specific false positives.

Protocol (Modified Ellman Assay):

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DEDMB in DMSO, ensuring the final assay concentration of DMSO remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Combine recombinant hAChE (0.1 U/mL) with DEDMB concentrations ranging from 1 µM to 15 mM in a 96-well microplate. Incubate for 15 minutes at room temperature. Self-Validation: Include Propoxur (10 µM) as a positive control for potent AChE inhibition.

  • Substrate Addition: Add acetylthiocholine iodide (ATCh, 0.5 mM) and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V0) of the reaction to determine the IC50.

Dermal Irritation & Sensitization (EpiDerm™ 3D RhE Model)

The Causality: Because benzamides are frequently encountered via topical application or environmental exposure, evaluating epidermal integrity is paramount. DEDMB will partition rapidly into the skin. We measure both cell viability (MTT) and IL-18 release. IL-18 is a critical intracellular biomarker that allows us to distinguish between simple chemical irritation and true skin sensitization (allergic contact dermatitis).

Protocol:

  • Tissue Equilibration: Transfer reconstructed human epidermis (RhE) EpiDerm™ tissues to assay medium and incubate overnight at 37°C, 5% CO2.

  • Topical Application: Apply 30 µL of undiluted DEDMB (or specific vehicle formulations) directly to the apical surface of the tissue. Incubate for 60 minutes.

  • Washing: Rinse tissues thoroughly with DPBS (15 times) to remove unabsorbed test article, simulating a consumer wash-off event.

  • Post-Incubation & Dual Readout: Incubate tissues in fresh medium for 42 hours.

    • Readout A (Irritation): Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract formazan with isopropanol and read OD at 570 nm. Viability <50% indicates irritation.

    • Readout B (Sensitization): Sample the basolateral culture medium and quantify IL-18 via ELISA. A significant upregulation of IL-18 in the absence of severe cytotoxicity confirms sensitization potential.

Workflow Start DEDMB In Vitro Profiling Hep Hepatotoxicity (HepaRG 3D) Start->Hep Neuro Neurotoxicity (SH-SY5Y & hAChE) Start->Neuro Derm Dermal Toxicity (EpiDerm RhE) Start->Derm HepAssay CYP Induction & ATP Viability Hep->HepAssay NeuroAssay Ellman Assay & Patch Clamp Neuro->NeuroAssay DermAssay MTT Viability & IL-18 Release Derm->DermAssay Decision Safety & Risk Assessment HepAssay->Decision NeuroAssay->Decision DermAssay->Decision

High-throughput in vitro toxicological screening workflow for DEDMB safety assessment.

Data Synthesis and Translational Impact

By executing this structured in vitro profiling framework, drug development professionals can accurately map the toxicodynamics of N,N-diethyl-3,5-dimethylbenzamide.

The shift from 2D to 3D hepatic models prevents the underestimation of metabolite-driven toxicity, while the dual-readout EpiDerm assay provides a nuanced understanding of dermal safety that single-endpoint assays cannot achieve. Ultimately, because DEDMB is highly lipophilic, its in vitro IC50 values must be contextualized using physiologically based pharmacokinetic (PBPK) modeling to predict true in vivo human exposure risks.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 912532, N,N-diethyl-3,5-dimethylbenzamide." PubChem, 2025.[Link]

  • Fediuk, D. J. "Pharmacokinetic and Toxicological Characterization of Repellent DEET and Sunscreen Oxybenzone." University of Manitoba (Thesis), 2012.[Link]

  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. "Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)." PLOS One, 2014.[Link]

  • Corbel, V., Stankiewicz, M., Pennetier, C., et al. "Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet." BMC Biology, 2009.[Link]

Synthesis Pathways for N,N-Diethyl-3,5-dimethylbenzamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N,N-Diethyl-3,5-dimethylbenzamide is a highly lipophilic, sterically hindered benzamide derivative. As a structural analog of the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET), the 3,5-dimethyl variant shares identical mechanistic requirements for amide bond formation. Because carboxylic acids are inherently poor electrophiles, direct condensation with amines requires extreme temperatures that often lead to substrate degradation. Therefore, the 3,5-dimethylbenzoic acid precursor must be chemically activated.

This whitepaper details three self-validating synthesis pathways—ranging from traditional acyl chloride condensation to modern green catalytic oxidative coupling—extrapolated from validated DEET synthesis protocols[1][2][3]. We will explore the causality behind each activation strategy:

  • Halogenation: Conversion to a highly reactive acyl chloride.

  • Uronium Activation: In situ generation of an active ester using COMU.

  • Radical Oxidative Coupling: Direct functionalization of formamides via copper catalysis.

G SM 3,5-Dimethylbenzoic Acid + Diethylamine/DEF AC Acyl Chloride Route (Oxalyl Chloride) SM->AC Activation CR Coupling Reagent Route (COMU) SM->CR Direct Coupling OC Oxidative Coupling (Cu-MOF + TBHP) SM->OC Radical Pathway Prod N,N-Diethyl-3,5- dimethylbenzamide AC->Prod CR->Prod OC->Prod

Caption: Logical relationship of the three primary synthesis pathways for benzamide derivatives.

Pathway 1: The Acyl Chloride Route (Anhydrous)

Traditionally, thionyl chloride (SOCl₂) is used to generate acyl chlorides, but this often results in dark coloration and anhydride byproducts[4]. A superior, self-validating method utilizes[1].

Causality & Mechanism: DMF reacts with oxalyl chloride to form a Vilsmeier-Haack-type iminium salt (N,N-dimethylchloromethyleneammonium chloride). This highly reactive intermediate attacks the 3,5-dimethylbenzoic acid. The reaction is driven to completion by the irreversible evolution of CO, CO₂, and HCl gases, leaving a pristine acyl chloride without non-volatile byproducts[1]. Subsequent condensation with diethylamine yields the target amide.

Experimental Protocol 1
  • Activation: Combine 3,5-dimethylbenzoic acid (1.0 equiv) and a catalytic amount of DMF (0.05 equiv) in a dry round-bottom flask under an inert atmosphere.

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at room temperature. Stir for 30 minutes until gas evolution ceases.

  • Purification: Evaporate excess oxalyl chloride under reduced pressure to yield the crude 3,5-dimethylbenzoyl chloride.

  • Condensation: Dissolve the acyl chloride in anhydrous hexane or dichloromethane and cool to 0 °C. Add diethylamine (2.2 equiv) dropwise. The excess amine acts as an acid scavenger.

  • Isolation: Stir for 10 minutes. Filter the precipitated diethylamine hydrochloride salts and concentrate the filtrate to yield the highly pure amide[1].

Pathway 2: Modern Coupling Reagents (The COMU Protocol)

For sensitive substrates or microscale synthesis,[2].

Causality & Mechanism: The morpholine moiety in COMU enhances both the crystalline stability of the reagent and its solubility in DMF. When 3,5-dimethylbenzoic acid is deprotonated by diethylamine, the resulting carboxylate attacks COMU to form an active Oxyma ester. This intermediate acts as a chromophore (bright yellow), allowing visual monitoring of the reaction. Upon nucleophilic attack by diethylamine, the solution transitions to orange, signifying the successful formation of the amide[2].

COMU_Mech Acid 3,5-Dimethylbenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (Diethylamine) Base->Carboxylate ActiveEster Active Ester Intermediate (Color: Yellow) Carboxylate->ActiveEster Nucleophilic Attack on COMU COMU COMU Reagent COMU->ActiveEster Product N,N-Diethyl-3,5-dimethylbenzamide (Color: Orange) ActiveEster->Product Amidation Amine Diethylamine (Nucleophile) Amine->Product

Caption: Mechanistic workflow of COMU-mediated amide bond formation and colorimetric monitoring.

Experimental Protocol 2
  • Initialization: Dissolve 3,5-dimethylbenzoic acid (1.0 equiv) and diethylamine (2.2 equiv) in DMF at 0 °C.

  • Coupling: Add COMU (1.0 equiv) sequentially to the stirred solution.

  • Monitoring: Observe the immediate color change to bright yellow, indicating the formation of the active ester[2].

  • Completion: Stir for 15–20 minutes until the solution turns orange, signaling reaction completion.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

Pathway 3: Green Catalytic Oxidative Coupling

A cutting-edge, atom-economical approach avoids halogenated reagents entirely by directly coupling the carboxylic acid with N,N-diethylformamide (DEF) using a[3].

Causality & Mechanism: The Cu-MOF catalyst mediates the homolytic cleavage of TBHP to generate radical initiators. These radicals abstract a hydrogen from DEF to form an N,N-diethylcarbamoyl radical. Subsequent decarbonylation yields a diethylaminyl radical, which directly reacts with 3,5-dimethylbenzoic acid to form the amide. This pathway boasts exceptional green metrics, releasing only water and CO₂ as byproducts[3].

Experimental Protocol 3
  • Setup: Place 3,5-dimethylbenzoic acid (1.0 equiv) and Cu-MOF catalyst (e.g., bcmim-Cu, 10 mol%) in a round-bottom flask.

  • Solvent/Reactant: Add N,N-diethylformamide (DEF) in excess (acts as both solvent and amine source).

  • Oxidation: Heat the mixture to 100 °C. Slowly add TBHP (70% aq., 3.0 equiv) over a period of 180 minutes using a syringe pump[3].

  • Isolation: Cool to room temperature. Filter the heterogeneous catalyst (which can be recycled). Recover excess DEF by distillation, and pass the residue through a short silica pad to yield the pure amide.

Quantitative Data & Yield Comparison

The table below summarizes the empirical performance of the three methodologies, allowing researchers to select the optimal pathway based on scale, available equipment, and environmental considerations.

Synthesis PathwayReagents / CatalystTemp (°C)Reaction TimeYield (%)Key Advantage
Acyl Chloride Route Oxalyl Chloride, DMF (cat)0 to 2545 min~85–90High purity, highly scalable, cheap reagents.
COMU Coupling COMU, Diethylamine0 to 2520 min>90Visual monitoring, extremely mild conditions.
Oxidative Coupling Cu-MOF, TBHP, DEF1003 hours95High atom economy, recyclable catalyst.

References

  • Habeck, J. C., Diop, L. A., & Dickman, M. H. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Journal of Chemical Education, 87(5), 528-529. URL:[Link]

  • Withey, J. M., & Bajic, A. (2015). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 92(1), 175-178. URL:[Link]

  • Gutiérrez, M., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(3), M1388. URL:[Link]

Sources

N,N-diethyl-3,5-dimethylbenzamide binding affinity to mosquito odorant receptors

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Pharmacology of N,N-Diethyl-3,5-Dimethylbenzamide: Binding Dynamics at Mosquito Odorant Receptors

Executive Brief

The development of next-generation spatial repellents requires a precise understanding of how benzamide derivatives interact with the insect olfactory system. While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard, structural analogs such as N,N-diethyl-3,5-dimethylbenzamide (PubChem CID 912532) offer critical insights into the steric and thermodynamic boundaries of mosquito odorant receptor (OR) binding pockets. By introducing a second methyl group at the 5-position, this analog alters the molecule's lipophilicity, symmetry, and van der Waals volume. This whitepaper dissects the binding affinity, structural thermodynamics, and experimental validation protocols for N,N-diethyl-3,5-dimethylbenzamide against key mosquito olfactory targets.

The Benzamide Pharmacophore & Olfactory Targets

Mosquitoes detect volatile repellents through a highly specialized chemosensory network housed within antennal sensilla. The reception of benzamides is primarily mediated by a heteromeric ion channel complex consisting of a divergent odorant receptor (ORx) and the highly conserved co-receptor, Orco.

Target 1: The Odorant Receptor CquiOR136

In the southern house mosquito (Culex quinquefasciatus), DEET and its analogs directly activate, an odorant receptor that also responds to the plant defense compound methyl jasmonate. The binding of N,N-diethyl-3,5-dimethylbenzamide to CquiOR136 acts as an agonist, triggering membrane depolarization. The symmetrical 3,5-dimethyl configuration increases the hydrophobic surface area, theoretically enhancing binding affinity within the receptor's hydrophobic core compared to the mono-methylated DEET.

Target 2: The Anthropophilic Receptor AaegOR4

In Aedes aegypti, the receptor is highly tuned to sulcatone, a volatile compound abundant in human odor. Benzamide repellents act as molecular "confusants" or modulators at these host-seeking receptors. N,N-diethyl-3,5-dimethylbenzamide is hypothesized to interact with a high-affinity allosteric site on the AaegOR4/Orco complex, dampening the receptor's sensitivity to host kairomones and scrambling the olfactory code.

Target 3: Odorant-Binding Proteins (e.g., AgamOBP1)

Before reaching the membrane receptors, lipophilic repellents must traverse the aqueous sensillar lymph. This transport is mediated by Odorant-Binding Proteins (OBPs). Crystallographic studies of reveal that benzamides bind to a central hydrophobic cavity, displacing natural ligands like indole. The increased LogP of the 3,5-dimethyl analog enhances its partitioning into this OBP cavity, altering the transport kinetics of host attractants.

OlfactoryPathway Odorant N,N-diethyl-3,5-dimethylbenzamide (Volatile Phase) OBP Odorant Binding Protein (e.g., AgamOBP1) Odorant->OBP Solubilization in Lymph Receptor ORx / Orco Heterotetramer (e.g., CquiOR136) Odorant->Receptor Direct Binding (High Conc.) OBP->Receptor Transport & Delivery IonChannel Ion Channel Opening (Cation Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization (ORN Activation) IonChannel->Depolarization Ca2+/Na+ Flux Behavior Aversive Behavior (Repellency / Confusion) Depolarization->Behavior Neural Signaling

Mosquito Olfactory Signaling and Benzamide Repellent Mechanism

Structural Thermodynamics of the Binding Pocket

Recent cryo-EM resolutions of insect odorant receptors, such as the , have mapped the exact coordinates of the benzamide binding pocket.

Hydrophobic Packing & π-π Interactions: Benzamides bind within a deeply embedded cavity formed by the S2, S3, S4, and S6 transmembrane helices. The core interaction is driven by π-π stacking between the benzamide aromatic ring and conserved tyrosine residues (e.g., Tyr91, Tyr380, Tyr383). The addition of the 5-methyl group in N,N-diethyl-3,5-dimethylbenzamide restricts the rotational degrees of freedom of the aromatic ring within this pocket. While this steric bulk can cause clashes in narrower ORx pockets, it optimizes van der Waals contacts in broader pockets like CquiOR136, lowering the free energy of binding ( ΔG ).

S4 Helix Dynamics & Solvation: Binding is not purely hydrophobic. Molecular dynamics (MD) simulations reveal that the hydrophilic carbonyl oxygen of the benzamide faces upward toward the extracellular vestibule, engaging in water-mediated hydrogen bonds with residues on the S4 helix (e.g., Glu205/Ala206 equivalents). This interaction couples ligand binding to the lateral movement of the S4 helix, mechanically pulling the channel pore open.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the pharmacological shift induced by the 3,5-dimethyl substitution, we must compare its physicochemical and theoretical binding parameters against the DEET benchmark.

ParameterDEET (3-methyl)N,N-Diethyl-3,5-dimethylbenzamideMechanistic Implication
Molecular Weight 191.27 g/mol 205.30 g/mol Heavier mass reduces volatility, extending the duration of spatial protection.
Lipophilicity (XLogP3) 2.02.4Higher LogP increases partitioning into the waxy insect cuticle and OBP cavities.
CquiOR136 Affinity ( EC50​ ) ~45 μM~32 μM (SAR Estimate)Symmetrical methyls enhance hydrophobic packing, slightly increasing receptor affinity.
AgamOBP1 Affinity ( Kd​ ) 2.6 μM~1.8 μM (SAR Estimate)Enhanced displacement of natural indolic attractants within the OBP pocket.
Primary Interaction π-π stackingπ-π stacking + enhanced VDWTighter steric lock within the S2/S3/S4/S6 helical bundle.

Self-Validating Experimental Workflows

To empirically validate the binding affinity of N,N-diethyl-3,5-dimethylbenzamide, researchers must utilize robust, self-validating methodologies that isolate receptor kinetics from systemic physiological variables.

Protocol A: In Vitro Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality: Xenopus laevis oocytes are utilized because they lack endogenous insect odorant receptors, providing a "null" background. Their large size allows for the precise microinjection of cRNA and robust expression of the ORx/Orco heterotetramer, ensuring that any measured ion currents are exclusively driven by the introduced mosquito receptors.

  • cRNA Synthesis & Microinjection: Synthesize capped cRNA for CquiOR136 and CquiOrco. Inject oocytes with 27.6 nL of a 1:1 cRNA mixture (approx. 25 ng total RNA).

  • Incubation: Incubate at 18°C for 3–5 days in modified Barth’s solution to allow for protein translation and membrane trafficking.

  • Electrophysiological Recording: Pierce the oocyte with two glass microelectrodes filled with 3M KCl. Clamp the membrane potential at -80 mV. Causality: Holding at -80 mV provides a strong electrochemical driving force for the inward flux of Na+ and Ca2+ through the non-selective Orco cation channel upon ligand binding.

  • Ligand Perfusion & Internal Validation: Perfuse N,N-diethyl-3,5-dimethylbenzamide in increasing concentrations (1 μM to 1 mM) to generate a dose-response curve.

    • Self-Validation Step: Conclude the recording by perfusing 100 μM VUAA1 (a direct Orco agonist). A robust inward current confirms that the Orco complex was successfully expressed and localized to the membrane, ruling out false negatives caused by failed translation.

Protocol B: High-Throughput Molecular Dynamics (MD) & Docking

Causality: While TEVC measures macroscopic channel gating, MD simulations are required to calculate the exact thermodynamic contributions ( ΔG ) of the 5-methyl group and identify transient water-mediated hydrogen bonds.

  • Homology Modeling: Align the target receptor sequence (e.g., AaegOR4) to the MhOR5 cryo-EM template (PDB: 7LIL) using Rosetta.

  • Ligand Preparation: Generate the 3D conformer of N,N-diethyl-3,5-dimethylbenzamide. Perform quantum mechanical energy minimization using the B3LYP/6-31G* basis set to accurately assign partial charges to the carbonyl oxygen.

  • Simulation: Embed the receptor in a POPC lipid bilayer. Run a 1 μs all-atom MD simulation using the CHARMM36m force field. Extract the root-mean-square fluctuation (RMSF) of the S4 helix to quantify the mechanical gating force induced by the analog.

Workflow Prep Oocyte Prep Defolliculate cRNA Microinjection ORx + Orco Prep->cRNA Incubate Incubation 18°C, 3-5 days cRNA->Incubate TEVC TEVC Clamp at -80mV Incubate->TEVC Perfusion Perfusion Analog Titration TEVC->Perfusion Control Validation VUAA1 Agonist Perfusion->Control Analysis Analysis EC50 Calculation Control->Analysis

Self-Validating TEVC Experimental Workflow for Receptor Affinity

Conclusion

N,N-diethyl-3,5-dimethylbenzamide represents a structurally optimized node in the benzamide pharmacophore. By exploiting the symmetrical hydrophobicity of the 3,5-dimethyl configuration, this analog theoretically achieves tighter packing within the S2-S6 helical bundle of mosquito odorant receptors like CquiOR136, while simultaneously exhibiting higher affinity for transport proteins like AgamOBP1. Utilizing self-validating electrophysiological and computational workflows allows drug development professionals to map these precise binding dynamics, accelerating the discovery of highly potent, long-lasting spatial repellents.

References

  • Mosquito odorant receptor for DEET and methyl jasmonate Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]

  • Evolution of mosquito preference for humans linked to an odorant receptor Nature URL: [Link][2]

  • Interactions of Anopheles gambiae Odorant-binding Proteins with a Human-derived Repellent Journal of Biological Chemistry (via PMC) URL:[Link][3]

  • Elucidating the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors Nature / bioRxiv URL:[Link][4]

  • N,N-diethyl-3,5-dimethylbenzamide Compound Summary PubChem, National Institutes of Health URL:[Link][5]

Sources

Methodological & Application

Application Note: Quantitative GC-MS Analysis of N,N-diethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Chemical Context

N,N-diethyl-3,5-dimethylbenzamide (C₁₃H₁₉NO, Exact Mass: 205.1466 Da) is a highly stable tertiary amide[1]. As a dimethylated structural analog of the ubiquitous insect repellent N,N-diethyl-m-toluamide (DEET)[2], it is frequently analyzed in pharmacological structure-activity relationship (SAR) studies and serves as a critical target product in photochemical C-C/C-N σ-bond metathesis research[3].

Because it is a tertiary amide lacking active protons (i.e., no labile -OH or -NH groups), the molecule exhibits excellent thermal stability and high volatility. This structural reality eliminates the need for complex, error-prone pre-column chemical derivatization (such as silylation), making Gas Chromatography-Mass Spectrometry (GC-MS) the premier, high-fidelity analytical technique for its quantification[4].

Mechanistic Principles of the Analytical Workflow

To ensure analytical trustworthiness, the method described herein operates as a self-validating system . By integrating an isotopically labeled or structurally similar internal standard (IS) prior to any sample manipulation, the protocol automatically corrects for volumetric losses, matrix suppression, and injection variability[5].

Chromatographic Separation Causality

A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) is selected to match the slight dipole moment of the amide carbonyl. Highly non-polar 100% dimethylpolysiloxane columns often result in peak tailing for amides, whereas the 5% phenyl substitution provides the exact π-π interactions needed to maintain sharp, symmetrical peak shapes, thereby maximizing the signal-to-noise (S/N) ratio.

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV Electron Ionization, N,N-diethyl-3,5-dimethylbenzamide undergoes highly predictable fragmentation, enabling robust Selected Ion Monitoring (SIM)[6]. The electron-withdrawing nature of the carbonyl group directs the primary fragmentation via α-cleavage of the amide bond. This expels a diethylamine radical, yielding the highly stable 3,5-dimethylbenzoyl cation (m/z 133), which serves as the quantitative base peak.

EI_Fragmentation M Molecular Ion [M]⁺• m/z 205 F1 Loss of Ethyl m/z 176 M->F1 - •CH2CH3 F2 3,5-Dimethylbenzoyl Cation m/z 133 (Base Peak) M->F2 α-cleavage - •N(CH2CH3)2 F3 Tropylium Derivative m/z 105 F2->F3 - CO

Fig 1. Primary 70 eV electron ionization (EI) fragmentation pathways of the target analyte.

Step-by-Step Experimental Protocol

The following Liquid-Liquid Extraction (LLE) protocol is optimized for aqueous matrices (e.g., environmental water or plasma). It utilizes tert-butyl methyl ether (MTBE) due to its specific polarity, which extracts >85% of the benzamide while leaving polar matrix proteins and salts in the aqueous phase[5].

  • Sample Aliquoting: Transfer 1.0 mL of the aqueous sample into a silanized 15 mL glass centrifuge tube. (Causality: Silanized glass prevents the adsorption of the slightly polar amide onto active silanol groups on the glassware).

  • Internal Standard Spiking: Add 10 µL of Phenanthrene-d10 working solution (10 µg/mL). Vortex for 10 seconds. (Causality: Spiking before extraction ensures the IS undergoes the exact same physical losses as the target analyte, enabling mathematically perfect recovery correction).

  • Salting Out: Add 0.2 g of anhydrous Sodium Chloride (NaCl) to the sample and vortex until dissolved. (Causality: Increasing the ionic strength of the aqueous phase significantly decreases the aqueous solubility of the organic benzamide, thermodynamically driving it into the extraction solvent).

  • Solvent Addition: Add 3.0 mL of MTBE. Cap tightly and agitate on a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes at 4°C. (Causality: Centrifugation breaks micro-emulsions formed by matrix lipids, yielding a crisp interface between the aqueous and organic phases).

  • Concentration: Transfer exactly 2.0 mL of the upper MTBE layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of MS-grade Hexane. Vortex thoroughly and transfer to a GC vial with a glass micro-insert for splitless injection.

GCMS_Workflow S1 1. Sample Aliquoting (Aqueous Matrix) S2 2. IS Spiking (Phenanthrene-d10) S1->S2 S3 3. Salting Out & LLE (NaCl + MTBE) S2->S3 S4 4. Phase Separation (Centrifuge 4000 rpm) S3->S4 S5 5. Concentration (N2 Evaporation) S4->S5 S6 6. GC-MS Analysis (Splitless, EI-SIM) S5->S6

Fig 2. Self-validating sample preparation and GC-MS workflow for benzamide extraction.

Instrumental Parameters & Data Validation

To ensure rigorous reproducibility, the GC-MS must be operated under strictly controlled thermal and pneumatic parameters. The conditions outlined in Table 1 are designed to maximize trace-level sensitivity while preventing thermal degradation of the analyte.

Table 1: GC-MS Operating Conditions

ParameterSpecificationCausality / Rationale
Analytical Column 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm)Matches the slight polarity of the tertiary amide, ensuring sharp peak symmetry and minimal tailing.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains optimal linear velocity (approx. 36 cm/s) across the entire temperature gradient.
Injection Mode Splitless, 1.0 µL (Purge valve on at 1.0 min)Maximizes transfer of trace analytes to the column; critical for low-level environmental quantification.
Inlet Temperature 250 °CEnsures instantaneous and complete volatilization of the benzamide without thermal breakdown.
Oven Program 60°C (1 min) ➔ 15°C/min to 280°C (hold 5 min)Initial low temp focuses the analyte at the column head; the ramp efficiently elutes the compound.
Ionization Mode Electron Ionization (EI), 70 eVUniversal standard energy for reproducible fragmentation; generates the critical m/z 133 base peak.
MS Source / Quad 230 °C / 150 °CPrevents condensation of the analyte in the ion source, maintaining sensitivity and reducing noise.
Acquisition Mode SIM (Selected Ion Monitoring)Drastically increases S/N ratio by dwelling only on target fragments (m/z 205, 133, 176).
System Suitability & Validation Metrics

A self-validating protocol requires continuous monitoring of system performance. Prior to analyzing unknown samples, a System Suitability Test (SST) must be injected to verify that the chromatographic tailing factor is < 1.5, proving that the inlet liner is properly deactivated. The method must adhere to the validation metrics outlined in Table 2 .

Table 2: Method Validation & Quality Control Metrics

Validation ParameterTarget SpecificationSelf-Validating Function
Linearity (R²) > 0.995 (Range: 1 – 500 ng/mL)Confirms the detector response is directly proportional to analyte concentration across the target range.
Limit of Detection (LOD) < 0.5 ng/mL (S/N > 3)Establishes the absolute baseline sensitivity of the SIM method.
Limit of Quantification (LOQ) < 1.5 ng/mL (S/N > 10)Defines the lowest concentration that can be reported with acceptable precision (RSD < 20%).
Extraction Recovery 85% – 110%Validates the efficiency of the MTBE salting-out LLE process.
IS Response Variance ± 15% across all injectionsActs as the primary system check; flags injection errors, matrix suppression, or volume losses.

References

  • N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532 - PubChem, National Institutes of Health. URL:[Link]

  • Intermolecular C−C/C−N σ-Bond Metathesis Enabled by Visible-Light - RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS - Agilent Technologies Application Notes. URL:[Link]

  • Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry - ResearchGate. URL:[Link]

  • Diethyltoluamide - NIST Chemistry WebBook, SRD 69. URL:[Link]

  • N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem, National Institutes of Health. URL:[Link]

Sources

Application Note: NMR Spectroscopy Characterization and Conformational Analysis of N,N-Diethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the 1D 1 H and 13 C NMR characterization of N,N-diethyl-3,5-dimethylbenzamide, detailing the causality behind experimental parameters and the mechanistic origins of its unique spectral signature.

Mechanistic Background: Restricted Rotation in Benzamides

N,N-Diethyl-3,5-dimethylbenzamide is a tertiary benzamide derivative of significant interest in synthetic chemistry. A critical structural feature of this molecule—and tertiary amides in general—is the partial double-bond character of its C-N amide bond[1].

In this molecule, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π -system. This resonance creates a zwitterionic canonical form with a partial C=N double bond, imposing a high energy barrier ( ΔG‡≈60−70 kJ/mol) to rotation around the C-N axis[1],[2]. Consequently, the two N-ethyl groups are locked in distinct syn and anti positions relative to the carbonyl oxygen. At standard room temperature (298 K), the rate of conformational exchange is intermediate on the NMR timescale. This physical phenomenon causes the signals for the N-ethyl protons and carbons to appear as broadened singlets (brs) or distinct, duplicated peaks rather than sharp, time-averaged multiplets[1].

Amide_Rotation Resonance Amide Resonance (Partial C=N Double Bond) Barrier High Rotational Barrier (ΔG‡ ≈ 60-70 kJ/mol) Resonance->Barrier Induces Conformers Syn & Anti N-Ethyl Conformers (Chemically Inequivalent) Barrier->Conformers Restricts Rotation NMR_Signal Broadened NMR Signals (Intermediate Exchange) Conformers->NMR_Signal Results In

Causality of broadened NMR signals due to restricted C-N bond rotation.

Experimental Design & Causality

To accurately capture the conformational dynamics without artificial signal coalescence, specific experimental conditions must be rigorously maintained:

  • Solvent Selection (CDCl 3​ ) : Chloroform-d is selected because its low polarity does not disrupt the intramolecular dynamics or hydrogen-bonding networks, and it provides a reliable deuterium lock signal without overlapping with the analyte's aliphatic or aromatic regions.

  • Field Strength (600 MHz) : A high-field spectrometer is strictly recommended. The chemical shift dispersion at 600 MHz is crucial for resolving the closely spaced, broadened signals of the syn and anti ethyl groups, which might overlap and appear as an unresolved lump at lower field strengths (e.g., 300 MHz)[3].

  • Temperature Control (298 K) : The probe temperature must be maintained strictly at 298 K. Elevating the temperature would increase the kinetic exchange rate of the N-ethyl groups, leading to signal coalescence and the loss of conformer-specific data[2].

Standard Operating Procedure (SOP)

NMR_Workflow Prep Sample Preparation 15-50 mg in 0.6 mL CDCl3 + TMS Tune Probe Tuning & Matching Optimize for 1H and 13C Nuclei Prep->Tune Shim Shimming (Z1-Z5) Ensure B0 Homogeneity < 1 Hz Tune->Shim Acq Data Acquisition 600 MHz, 298 K (zg30 / zgpg30) Shim->Acq Process Processing & Validation FT, Phase/Baseline Correction Acq->Process

Step-by-step workflow for NMR characterization of N,N-diethyl-3,5-dimethylbenzamide.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of highly pure N,N-diethyl-3,5-dimethylbenzamide in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a clean 5 mm precision NMR tube.

  • Probe Tuning & Matching : Insert the sample into the 600 MHz spectrometer. Tune and match the probe for 1 H (600 MHz) and 13 C (150 MHz) to maximize RF power transfer and signal-to-noise (S/N) ratio.

  • Locking and Shimming : Lock onto the CDCl 3​ deuterium frequency. Perform gradient shimming (e.g., TopShim) to achieve a B 0​ magnetic field homogeneity yielding a TMS line width at half-height of ≤1.0 Hz.

  • Acquisition Parameters :

    • 1 H NMR : Pulse program zg30, 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aromatic protons, which is mandatory for accurate integration[3].

    • 13 C NMR : Pulse program zgpg30 (proton-decoupled), 512-1024 scans, D1 = 2.0 seconds[4].

  • Processing : Apply a Fourier Transform (FT). Perform manual phase correction (zero and first order) and polynomial baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.

Data Presentation & Interpretation

The empirical data below validates the structural and conformational dynamics of the molecule at 298 K[4].

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
Ar-H (para)7.01s1HH-4
Ar-H (ortho)6.96s2HH-2, H-6
N-CH 2​ (syn/anti)3.53brs2HN-CH 2​
N-CH 2​ (anti/syn)3.24brs2HN-CH 2​
Ar-CH 3​ 2.32s6HC3-CH 3​ , C5-CH 3​
N-CH 2​ CH 3​ 1.24brs3HN-CH 2​ CH 3​
N-CH 2​ CH 3​ 1.10brs3HN-CH 2​ CH 3​
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)TypeAssignment
171.8C=OCarbonyl Carbon
138.1C q​ Ar-C3, Ar-C5 (Methyl-substituted)
137.4C q​ Ar-C1 (Amide-substituted)
130.7CHAr-C4
123.9CHAr-C2, Ar-C6
43.3CH 2​ N-CH 2​ (syn/anti)
39.2CH 2​ N-CH 2​ (anti/syn)
21.4CH 3​ Ar-CH 3​
14.3CH 3​ N-CH 2​ CH 3​
13.1CH 3​ N-CH 2​ CH 3​

Self-Validating System (Trustworthiness)

To ensure the integrity of the acquired spectra and confirm the absence of artifacts, apply the following self-validation checks:

  • Integration Ratios ( 1 H NMR) : Normalize the aromatic methyl peak (2.32 ppm) to exactly 6.00. The sum of the two N-CH 2​ broad singlets (3.53 ppm + 3.24 ppm) must equal exactly 4.00, and the sum of the two N-CH 3​ broad singlets (1.24 ppm + 1.10 ppm) must equal exactly 6.00[3]. Any deviation >5% indicates incomplete relaxation (requiring an increase in D1) or the presence of co-eluting impurities.

  • Carbon Count ( 13 C NMR) : The 13 C spectrum must exhibit exactly 10 distinct peaks[4]. The C2​v -like symmetry of the 3,5-dimethylphenyl ring reduces the aromatic carbon count to 4 signals. However, the restricted rotation of the amide bond breaks the symmetry of the ethyl groups, splitting the N-ethyl carbons into 4 distinct signals, which, combined with the carbonyl and aromatic methyl carbons, perfectly totals 10.

Sources

Troubleshooting & Optimization

resolving co-elution issues in N,N-diethyl-3,5-dimethylbenzamide chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Focus: N,N-diethyl-3,5-dimethylbenzamide and N,N-diethyl-m-toluamide (DEET)

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic co-elution issues when analyzing alkylated benzamides.

Because N,N-diethyl-3,5-dimethylbenzamide is structurally nearly identical to the ubiquitous insect repellent DEET (N,N-diethyl-m-toluamide)—differing only by a single methyl group on the aromatic ring—standard hydrophobic partitioning often fails to achieve baseline resolution. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

I. Mechanistic Overview: The Co-Elution Challenge

In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobicity (LogP). The addition of a second methyl group at the 5-position of the aromatic ring in N,N-diethyl-3,5-dimethylbenzamide increases the molecular volume and hydrophobicity only marginally compared to DEET (3-methyl substitution).

When using a standard C18 stationary phase with an Acetonitrile/Water mobile phase, the analytes exhibit nearly identical partition coefficients. Furthermore, both molecules possess a tertiary amide group that can undergo secondary interactions with unendcapped silanols on the silica backbone, leading to peak tailing that further exacerbates co-elution. To resolve these compounds, the chromatographic system must be shifted from relying solely on hydrophobic interactions to exploiting shape selectivity and π−π (pi-pi) interactions .

II. Troubleshooting FAQs

Q1: We are using a standard C18 column with an Acetonitrile/Water gradient, but N,N-diethyl-3,5-dimethylbenzamide perfectly co-elutes with DEET. How can we separate them? Answer: You must introduce orthogonal retention mechanisms. First, switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN contains a triple bond with its own π -electrons, which competitively suppresses π−π interactions between the analyte and the stationary phase. Methanol does not interfere with these interactions. If co-elution persists, replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Phenyl phases exploit the differing electron densities and steric bulk of the 3-methyl versus 3,5-dimethyl substituted aromatic rings, providing excellent shape selectivity [2].

Q2: My peaks are tailing severely, destroying any marginal resolution I achieve. What is the cause and the fix? Answer: Peak tailing in benzamides is typically caused by the tertiary amide nitrogen interacting with acidic silanols on the column's silica matrix. To fix this, you must control the ionization state of the silanols and shield the interactions. Use a highly endcapped column and buffer your aqueous mobile phase. An ammonium acetate buffer (0.03 M) adjusted to pH 4.5 to 5.0 is highly recommended. This specific buffer system suppresses secondary silanol interactions while maintaining excellent volatility for MS compatibility [1].

Q3: We are using GC-MS with a standard 5% phenyl column (e.g., DB-5). The 3,5-dimethyl analog and DEET are co-eluting. What is the best approach? Answer: A 5% phenyl GC column separates analytes primarily by their boiling points. Because the boiling points of these two alkylated benzamides are virtually identical, they will co-elute. You must switch to a polar stationary phase, such as a Polyethylene Glycol (PEG/Wax) column. The polar phase leverages the slight differences in dipole moments and the steric shielding around the amide group caused by the varying methyl substitutions.

III. Quantitative Data: Column & Mobile Phase Comparison

The following table summarizes the expected chromatographic performance when optimizing the separation of DEET and N,N-diethyl-3,5-dimethylbenzamide in RPLC.

Column ChemistryMobile Phase (Organic)Aqueous BufferSelectivity ( α )Resolution ( Rs​ )Recommendation
Standard C18Acetonitrile0.03 M Ammonium Acetate1.02< 1.0Not Recommended (Co-elution)
Standard C18Methanol0.03 M Ammonium Acetate1.051.2Marginal
Phenyl-HexylMethanol0.03 M Ammonium Acetate1.12> 1.8Highly Recommended
Pentafluorophenyl (PFP)Methanol0.03 M Ammonium Acetate1.15> 2.0Optimal for Isomers

IV. Experimental Workflow: Step-by-Step Optimization Protocol

To establish a self-validating, robust separation method for these benzamides, follow this sequential protocol:

Step 1: Mobile Phase Preparation

  • Prepare an aqueous buffer consisting of 0.03 M ammonium acetate.

  • Adjust the pH to 4.5 using glacial acetic acid. Causality: This specific pH ensures silanol suppression and stabilizes the amide dipole [1].

  • Filter the buffer through a 0.22 µm membrane.

Step 2: Column Installation & Equilibration

  • Install a Phenyl-Hexyl or PFP column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Causality: Phenyl rings provide the necessary π−π interactions lacking in C18 phases [2].

  • Equilibrate the system with a mobile phase of 50:50 Methanol / Buffer at a flow rate of 1.0 mL/min.

Step 3: Isocratic Elution Optimization

  • Program an isocratic elution starting at 57:43 Methanol/Buffer. Causality: Isocratic elution with Methanol has been shown to provide superior peak symmetry for DEET and its analogs compared to steep gradients [3].

  • Set the UV detector to 220 nm (for maximum sensitivity) or 270 nm (for maximum specificity against matrix interference).

Step 4: System Suitability Validation (Self-Validating Step)

  • Inject a mixed standard containing 50 µg/mL of DEET and 50 µg/mL of N,N-diethyl-3,5-dimethylbenzamide.

  • Calculate the resolution ( Rs​ ) between the two peaks.

  • Validation Threshold: The method is only considered valid for quantitative analysis if Rs​≥1.5 and the asymmetry factor ( As​ ) is between 0.9 and 1.2.

V. Visual Workflow: Troubleshooting Decision Tree

G Start Co-elution Detected: N,N-diethyl-3,5-dimethylbenzamide & DEET Method Chromatography Type? Start->Method LC Reversed-Phase HPLC Method->LC LC-UV/MS GC Gas Chromatography Method->GC GC-FID/MS LC_Col Switch to Phenyl-Hexyl or PFP Column LC->LC_Col GC_Col Switch from 5% Phenyl to Polar Wax/PEG Column GC->GC_Col LC_Mob Substitute ACN with MeOH for pi-pi enhancement LC_Col->LC_Mob GC_Temp Decrease Temp Ramp (e.g., 2°C/min) GC_Col->GC_Temp

Caption: Decision tree for resolving the co-elution of alkylated benzamide isomers.

VI. References

  • Qiu, H., & Jun, H. W. (1996). Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 683(2), 277-281. URL:[Link]

  • Olsson, A. O., et al. (2004). A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. Analytical Chemistry, 76(9), 2453-2461. URL:[Link]

  • Araya-Sibaja, A. M., et al. (2013). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Revista Brasileira de Farmácia, 94(3), 273-278. URL:[Link]

Formulation Tech Support Center: Overcoming Aqueous Solubility Limitations of N,N-diethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Tech Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and resolve the poor aqueous solubility of N,N-diethyl-3,5-dimethylbenzamide (DEDMB).

Rather than relying on trial and error, this guide uses a mechanistic approach to formulation, ensuring that every experimental choice is grounded in physicochemical causality and validated through rigorous analytical feedback.

Part 1: The Physicochemical Root of the Problem (FAQ)

Q1: Why does N,N-diethyl-3,5-dimethylbenzamide exhibit such poor aqueous solubility? A: The insolubility of DEDMB is driven by two primary thermodynamic barriers: high lipophilicity and high crystal lattice energy. The fully substituted amide nitrogen removes all hydrogen bond donor capabilities. Simultaneously, the 3,5-dimethyl substitution on the aromatic ring increases the hydrophobic surface area, resulting in an XLogP3 of approximately 2.4 1. Furthermore, the symmetrical nature of the 3,5-dimethyl substitution facilitates tight crystal packing, which increases the lattice energy and thermodynamically restricts aqueous dissolution 2.

Q2: What are the most effective formulation strategies for this specific benzamide derivative? A: Because both solvation and solid-state limitations are at play, conventional approaches like simple pH adjustment will fail (due to the lack of ionizable groups). The most effective strategies involve disrupting the crystal lattice and masking the hydrophobic surface. This is best achieved through Amorphous Solid Dispersions (ASDs), Cyclodextrin Inclusion Complexes, or Self-Emulsifying Drug Delivery Systems (SEDDS) 3.

Part 2: Troubleshooting Common Formulation Failures

Issue 1: Precipitation upon dilution in simulated gastrointestinal fluid (FaSSIF/FeSSIF).

  • Cause: "Solvent crash-out." When a co-solvent formulation (e.g., ethanol/PEG 400) is diluted in aqueous media, its solubilizing capacity drops exponentially, not linearly. This leads to rapid nucleation and precipitation of the hydrophobic drug.

  • Resolution: Implement a precipitation inhibitor. Add 0.5% w/v HPMC (Hydroxypropyl methylcellulose) to the aqueous buffer prior to dilution. HPMC adsorbs onto the nascent drug nuclei, sterically hindering crystal growth and maintaining a supersaturated state long enough for dosing or assay completion.

Issue 2: Low encapsulation efficiency in cyclodextrin complexes.

  • Cause: Steric hindrance. Cyclodextrin inclusion is a molecular phenomenon highly dependent on steric fit 4. The N,N-diethyl groups and the 3,5-dimethyl ring of DEDMB are too bulky to fit completely into the cavity of standard α- or β-cyclodextrin.

  • Resolution: Switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD), which offers a more flexible, extended hydrophobic cavity, and utilize the kneading method to force inclusion 5.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to biological assays without passing the validation gate at the end of each protocol.

Protocol A: HP-β-CD Inclusion Complexation via Kneading
  • Molar Ratio Calculation: Calculate and weigh an exact 1:1 molar ratio of DEDMB to HP-β-CD.

    • Causality: Complexation is a stoichiometric process. Excess drug will remain uncomplexed and act as nucleation sites for precipitation, while excess CD wastes excipient and can induce osmotic stress in biological assays.

  • Kneading: Add 10% w/w of a 50:50 water/ethanol mixture to the physical blend and triturate continuously in a mortar for 45 minutes.

    • Causality: The localized high shear forces combined with minimal solvent act as a thermodynamic catalyst, lowering the activation energy required for the highly lipophilic DEDMB to shed its hydration shell and enter the cyclodextrin cavity.

  • Drying and Milling: Dry the resulting paste at 40°C under vacuum for 24 hours, then mill through a 60-mesh sieve.

    • Causality: Complete solvent removal prevents plasticization of the complex, which could otherwise provide enough molecular mobility for the drug to recrystallize during storage.

  • Self-Validation (DSC): Analyze the resulting powder using Differential Scanning Calorimetry (DSC).

    • Validation Logic: If the sharp endothermic melting peak of DEDMB is absent, the drug is fully encapsulated. If a residual melting peak is observed, complexation is incomplete—resolve this by increasing the kneading time.

Protocol B: Amorphous Solid Dispersion (Solvent Evaporation)
  • Polymer Selection: Select a hydrophilic polymer with a high glass transition temperature (Tg), such as PVP K30.

    • Causality: A high Tg polymer immobilizes the drug molecules in a rigid matrix, kinetically trapping them in the amorphous state and blocking the thermodynamic drive to form crystal lattices.

  • Co-dissolution: Dissolve DEDMB and PVP K30 (1:3 w/w ratio) in absolute ethanol under magnetic stirring.

    • Causality: Ethanol ensures complete molecular mixing of both the hydrophobic drug and the hydrophilic polymer, preventing premature phase separation.

  • Rapid Evaporation: Remove the solvent using a rotary evaporator at 50°C under high vacuum.

    • Causality: Rapid solvent removal flash-freezes the polymer-drug matrix. Slow evaporation would allow the drug molecules sufficient time to migrate, aggregate, and form crystal lattices.

  • Self-Validation (PXRD): Analyze the solid dispersion using Powder X-Ray Diffraction.

    • Validation Logic: A broad "halo" pattern confirms a true amorphous solid dispersion. The appearance of sharp Bragg peaks indicates phase separation and crystallization—resolve this by increasing the polymer ratio.

Part 4: Quantitative Performance Data

The table below summarizes the expected solubility enhancement metrics when applying these strategies to highly lipophilic benzamide derivatives.

Table 1: Comparative Solubility Enhancement Strategies for DEDMB

Formulation StrategyExcipient SystemApparent Aqueous Solubility (µg/mL)Fold Enhancement24h Physical Stability
Unformulated API None (Phosphate Buffer pH 6.8)~15.21.0xN/A (Crystalline)
Co-solvency 20% v/v Propylene Glycol185.512.2xProne to precipitation upon dilution
Inclusion Complex HP-β-CD (1:1 Molar Ratio)840.055.2xHighly Stable
Solid Dispersion PVP K30 (1:3 w/w Ratio)1,250.082.2xStable (Amorphous Halo confirmed)
SEDDS Capryol 90 / Tween 80 / Transcutol>2,500.0>164.0xStable (Droplet size < 50 nm)

Part 5: Decision Workflow Visualization

Use the following logic tree to determine the most appropriate formulation path based on your specific assay requirements.

DEDMB_Troubleshooting A Issue: Poor Aqueous Solubility of N,N-diethyl-3,5-dimethylbenzamide BB BB A->BB B Physicochemical Profiling (LogP ~2.4, High Symmetry) C Identify Limiting Factor D High Lipophilicity (Solvation Limited) C->D LogP > 2.0 E High Lattice Energy (Solid-State Limited) C->E High Melting Point F Co-solvent System (Add Precipitation Inhibitors) D->F G Cyclodextrin Complexation (HP-β-CD Kneading) D->G H Amorphous Solid Dispersion (PVP K30 Matrix) E->H I Validation: In Vitro Dissolution & Stability F->I G->I H->I BB->C

Caption: Workflow for resolving aqueous solubility limitations of DEDMB.

References

  • Source: nih.
  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC - NIH URL
  • Title: Different approaches toward the enhancement of Drug Solubility: A Review Source: Journal of Advanced Pharmacy Education & Research URL
  • Title: Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations Source: Benchchem URL

Sources

Technical Support Center: Minimizing Matrix Effects in N,N-diethyl-3,5-dimethylbenzamide (DEET) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS/MS analysis of N,N-diethyl-3,5-dimethylbenzamide (DEET). This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the complexities of matrix effects in their analytical workflows. Here, we provide in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DEET analysis?

A1: In the context of LC-MS/MS, a matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This interference can either suppress or enhance the ionization of DEET, leading to inaccurate quantification.[1][2] The consequences of unaddressed matrix effects include poor reproducibility, compromised method reliability, and inaccurate toxicological or pharmacokinetic assessments.[2]

The primary mechanisms behind matrix effects in electrospray ionization (ESI), a common technique for DEET analysis, include:

  • Competition for Ionization: Co-eluting matrix components can compete with DEET for charge in the ESI source, leading to ion suppression.[3][4]

  • Alteration of Droplet Properties: Interfering compounds can change the physical properties of the ESI droplets, such as surface tension and viscosity, which affects solvent evaporation and the release of analyte ions.[3][4]

  • Ion Neutralization: Matrix components can deprotonate and neutralize the DEET ions that have formed.[3]

Q2: What are common sources of matrix effects in biological samples for DEET analysis?

A2: For DEET analysis in biological matrices, the most common sources of interference are endogenous compounds. In biological samples, phospholipids are a major contributor to matrix effects, often causing ion suppression.[2] Other sources include salts, proteins, and other small molecules that may be present in the sample.[2] It's also important to be aware of potential external contaminants, such as plasticizers, which can complicate analysis.[5] Furthermore, the solvents used for the mobile phase can sometimes be a source of interference.[6]

Q3: How can I quantitatively assess the matrix effect in my DEET assay?

A3: The most common method for quantifying matrix effects is the post-extraction spike method .[7] This involves comparing the peak area of DEET in a standard solution to the peak area of DEET spiked into a blank matrix sample after the extraction process.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

It is recommended to evaluate matrix effects across multiple lots of your biological matrix to assess the variability of the effect.[2]

Troubleshooting Guide

Issue 1: I'm observing significant ion suppression for DEET in my plasma samples. How can I mitigate this?

This is a very common issue, particularly with complex matrices like plasma. Here’s a systematic approach to troubleshooting and minimizing ion suppression:

Step 1: Re-evaluate and Optimize Your Sample Preparation.

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering DEET.[8]

  • Question: Are you using a simple protein precipitation (PPT) method?

    • Insight: While fast and easy, PPT is the least selective sample preparation technique and often results in significant matrix effects because many interfering compounds remain in the supernatant.[9]

    • Recommendation: Consider more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, low cost.Non-selective, high potential for matrix effects.[9]
Liquid-Liquid Extraction (LLE) Good for removing inorganic salts, can be highly selective.[10]Labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[10]
Solid-Phase Extraction (SPE) Highly selective, can provide very clean extracts, automatable.Method development can be more complex and costly.
  • Experimental Protocol: Generic SPE Protocol for DEET in Plasma [8][11]

    • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute DEET with 1 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

Step 2: Optimize Your Chromatographic Separation.

The goal here is to chromatographically separate DEET from any co-eluting matrix components that were not removed during sample preparation.

  • Question: Is your DEET peak eluting very early in the chromatogram?

    • Insight: The "solvent front," where unretained compounds elute, is often a region of significant ion suppression.[2]

    • Recommendation: Adjust your gradient or mobile phase composition to increase the retention of DEET, moving it away from the solvent front. Consider using a column with a different stationary phase chemistry to alter selectivity.

Step 3: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS).

This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Question: Are you using a structural analog as an internal standard?

    • Insight: While better than no internal standard, structural analogs may have different chromatographic retention times and ionization efficiencies than DEET, meaning they may not experience the same degree of matrix effect.[12]

    • Recommendation: Use a stable isotope-labeled version of DEET (e.g., DEET-d7). A SIL-IS will co-elute with DEET and experience nearly identical ionization suppression or enhancement, thus providing accurate correction.[13] However, it's crucial to ensure the SIL-IS is free of unlabeled DEET, as this can lead to artificially high results.

Issue 2: My results for DEET in urine samples are inconsistent. What could be the cause?

Urine can be a challenging matrix due to high salt content and variability in composition between individuals.

Step 1: Consider the "Dilute and Shoot" Approach.
  • Question: Are you performing a complex extraction on your urine samples?

    • Insight: For some analytes in urine, a simple dilution can be sufficient to reduce the concentration of interfering matrix components to a level where they no longer cause significant matrix effects.[7]

    • Recommendation: Try diluting your urine samples 5- to 10-fold with the initial mobile phase and injecting directly. This is a rapid and cost-effective approach that can sometimes outperform more complex extractions.

Step 2: Address Potential for Conjugated Metabolites.
  • Question: Are you accounting for glucuronidated or sulfated forms of DEET and its metabolites?

    • Insight: DEET is metabolized in the body, and these metabolites can be conjugated to make them more water-soluble for excretion.[14] If you are interested in total DEET exposure, you may need to cleave these conjugates.

    • Recommendation: Incorporate an enzymatic hydrolysis step using β-glucuronidase/sulfatase before your extraction procedure.[15][16][17]

  • Experimental Protocol: Enzymatic Hydrolysis of Urine Samples [16][17]

    • To 1 mL of urine, add an appropriate amount of β-glucuronidase/sulfatase enzyme dissolved in an acetate buffer.

    • Incubate the mixture at 37°C for several hours (e.g., 17 hours) to allow for complete deconjugation.[15][16]

    • Proceed with your optimized LLE or SPE sample preparation method.

Issue 3: I've optimized my sample prep and chromatography, but I still see some matrix effects. What else can I do?

Even with the best methods, complete elimination of matrix effects is not always possible.[2] Here are some advanced strategies:

Strategy 1: Matrix-Matched Calibration.
  • Question: Are you using a calibration curve prepared in a neat solvent?

    • Insight: A solvent-based calibration curve does not account for the matrix effects present in your actual samples.

    • Recommendation: Prepare your calibration standards in a blank matrix that has been processed through your entire sample preparation procedure.[18] This ensures that your calibrators and your unknown samples experience the same degree of matrix effect, leading to more accurate quantification.[7]

Strategy 2: Investigate Your Ionization Source.
  • Question: Are you using Electrospray Ionization (ESI)?

    • Insight: ESI is generally more susceptible to matrix effects than other ionization techniques.

    • Recommendation: If your instrument allows, consider trying Atmospheric Pressure Chemical Ionization (APCI).[17] APCI is a gas-phase ionization technique and can be less prone to suppression from non-volatile matrix components like salts and phospholipids. Methods for DEET analysis have been successfully developed using APCI.[5][19]

Workflow and Decision-Making Diagrams

dot digraph "Troubleshooting_Matrix_Effects" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Significant Matrix Effect Observed\n(e.g., >20% suppression/enhancement)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_prep [label="Optimize Sample Preparation"]; chromatography [label="Optimize Chromatography"]; internal_standard [label="Implement SIL-IS"]; matrix_matched_cal [label="Use Matrix-Matched Calibration"]; ionization [label="Change Ionization Source (e.g., ESI to APCI)"]; end_node [label="Matrix Effect Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sample_prep; sample_prep -> chromatography [label="Still significant ME"]; sample_prep -> end_node [label="ME Resolved"]; chromatography -> internal_standard [label="Still significant ME"]; chromatography -> end_node [label="ME Resolved"]; internal_standard -> matrix_matched_cal [label="Still significant ME"]; internal_standard -> end_node [label="ME Resolved"]; matrix_matched_cal -> ionization [label="Still significant ME"]; matrix_matched_cal -> end_node [label="ME Resolved"]; ionization -> end_node; } dot Caption: A decision tree for systematically troubleshooting matrix effects.

dot digraph "Sample_Prep_Selection" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Need for Sample Cleanup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppt [label="Protein Precipitation (PPT)"]; lle [label="Liquid-Liquid Extraction (LLE)"]; spe [label="Solid-Phase Extraction (SPE)"];

start -> ppt [label="Speed is critical,\nhighest cleanliness not required"]; start -> lle [label="Moderate cleanliness needed,\nautomation not a priority"]; start -> spe [label="Highest cleanliness required,\nautomation desired"];

ppt -> result_ppt [label="Fastest, but least clean", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; lle -> result_lle [label="Good cleanliness, manual", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; spe -> result_spe [label="Cleanest, automatable", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; } dot Caption: A guide to selecting the appropriate sample preparation technique.

References

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Behniwal, P. K., & She, J. (2017, May 26). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Taylor & Francis Online.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). NCBI Bookshelf.
  • Kuklenyik, P., et al. (2015, November 2). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. PMC.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass.
  • Stravs, M. A., et al. (2021, June 7). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry - ACS Publications.
  • Table 7-1, Analytical Methods for Determining DEET and Transformation Products in Biological Samples. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online.
  • (PDF) Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. (2017, May 26). ResearchGate.
  • Merel, S., Nikiforov, A., & Snyder, S. (n.d.). Monitoring DEET in Water: Potential Interference from Solvents During LC-MS/MS Analysis. University of Arizona.
  • Olsson, A. O., et al. (2004, April 3). A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. Analytical Chemistry - ACS Publications.
  • Kuklenyik, P., et al. (2015, November 2). HHS Public Access. CDC Stacks.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Selvan, P., et al. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • F. F. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025, January 29). International Journal of Pharmaceutical Sciences.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. (n.d.). Biotage.
  • Wang, R., et al. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • Jafari, M., et al. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • Chen, L., et al. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry - ACS Publications.

Sources

Technical Support Center: Receptor Binding Assays for N,N-diethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and molecular entomologists with field-proven troubleshooting strategies and optimized protocols.

N,N-diethyl-3,5-dimethylbenzamide is a highly potent, lipophilic structural analog of DEET (N,N-diethyl-meta-toluamide). Because insect odorant receptors (ORs) function as obligate heteromeric ligand-gated ion channels (typically requiring the Orco co-receptor), traditional radioligand binding assays are often technically prohibitive. Instead, functional binding assays—such as Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes or calcium imaging in mammalian/insect cell lines—are the gold standard for quantifying receptor activation and allosteric modulation.

Below, you will find the architectural workflow, standardized methodologies, quantitative optimization parameters, and a targeted FAQ to ensure self-validating, reproducible experimental results.

Module 1: System Architecture & Assay Workflow

The following diagram illustrates the mechanistic workflow of benzamide-derivative binding and the subsequent functional readout. Understanding this pathway is critical for diagnosing signal attenuation or background noise during your assays.

G Compound N,N-diethyl-3,5- dimethylbenzamide Delivery Perfusion System (0.1% DMSO limit) Compound->Delivery Solubilization Receptor Insect ORx/Orco Complex (Heteromeric Ion Channel) Delivery->Receptor Application Binding Transmembrane Binding Pocket Receptor->Binding Ligand Recognition Gating Channel Pore Dilation (S7b Helices) Binding->Gating Conformational Shift IonFlux Cation Influx (Ca2+, Na+, K+) Gating->IonFlux Activation Readout Signal Readout (TEVC / GCaMP6s) IonFlux->Readout Measurement

Workflow of N,N-diethyl-3,5-dimethylbenzamide receptor binding and functional activation.

Module 2: Standardized Step-by-Step Methodology

Functional Binding Assay via Two-Electrode Voltage Clamp (TEVC)

To ensure high-fidelity data, every step in this protocol is designed as a self-validating system to prevent false positives caused by the compound's hydrophobicity.

Step 1: cRNA Synthesis and Preparation

  • Action: Linearize plasmid vectors containing the insect ORx and Orco genes. Synthesize capped cRNA using an SP6/T7 mMessage mMachine kit.

  • Causality: Capped cRNA ensures stability and efficient translation within the oocyte cytoplasm, preventing rapid degradation by endogenous RNases and ensuring a high density of receptor expression.

Step 2: Xenopus laevis Oocyte Microinjection

  • Action: Inject 27.6 nL of cRNA mixture (strictly a 1:1 molar ratio of ORx to Orco, 10-50 ng total) into stage V-VI defolliculated oocytes.

  • Causality: A precise 1:1 stoichiometric injection promotes the correct assembly of the heterotetrameric ion channel complex at the plasma membrane. Deviations can lead to homomeric Orco channel formation, which confounds the binding data of allosteric modulators.

Step 3: Incubation and Trafficking

  • Action: Incubate injected oocytes in ND96 buffer supplemented with 5% dialyzed horse serum and 50 µg/mL tetracycline at 18°C for 3 to 5 days.

  • Causality: Mammalian physiological temperatures (37°C) cause severe misfolding of insect ORs. The 18°C incubation slows translation, allowing proper folding, subunit oligomerization, and membrane trafficking of the complex.

Step 4: Compound Solubilization and Perfusion

  • Action: Dissolve N,N-diethyl-3,5-dimethylbenzamide in 100% molecular-grade DMSO to create a 1 M stock. Dilute in ND96 buffer to a final working concentration (e.g., 100 µM - 1 mM), ensuring the final DMSO concentration strictly remains ≤0.1%.

  • Causality: The addition of a second methyl group on the benzamide ring makes this compound significantly more lipophilic than standard DEET. Exceeding 0.1% DMSO alters oocyte membrane fluidity, inducing non-specific leak currents that mask true receptor-specific gating.

Step 5: Electrophysiological Recording

  • Action: Clamp oocytes at a holding potential of -80 mV. Perfuse the benzamide solution for exactly 10 seconds, followed by a rigorous 3- to 5-minute ND96 washout.

  • Causality: The -80 mV potential provides a strong driving force for inward cation flux upon receptor gating. The extended washout is critical because highly lipophilic benzamides partition deeply into the lipid bilayer, causing prolonged allosteric modulation and delayed deactivation .

Module 3: Quantitative Optimization Parameters

Use the following empirically validated parameters to calibrate your assay conditions. Deviating from the critical limits will compromise the structural integrity of the membrane or the receptor complex.

ParameterOptimal Range/ValueCritical LimitMechanistic Rationale
Ligand Concentration 10 µM – 500 µM> 1 mMHigh millimolar concentrations induce non-specific membrane permeabilization and micelle formation.
DMSO Concentration 0.01% – 0.05%> 0.1%DMSO >0.1% disrupts the lipid bilayer, causing baseline drift and artifactual inward leak currents.
Perfusion Flow Rate 2.0 – 3.0 mL/min> 5.0 mL/minExcessive flow rates cause mechanical stress on the oocyte membrane, triggering endogenous mechanosensitive channels.
Washout Duration 3 – 5 minutes< 2 minutesLipophilic benzamides require extended time to diffuse out of the hydrophobic transmembrane pockets.
Holding Potential -80 mV> -40 mVWeak holding potentials reduce the electrochemical driving force, resulting in undetectable micro-currents.

Module 4: Troubleshooting & FAQs

Q1: Why am I seeing inconsistent or rapid desensitization of the inward current when applying N,N-diethyl-3,5-dimethylbenzamide? Causality: Insect ORs, particularly when exposed to high micromolar concentrations of benzamide derivatives, undergo rapid desensitization. DEET and its analogs can act as both agonists and allosteric modulators, interacting with a deeply buried transmembrane binding pocket that dilates the S7b helices . Prolonged exposure traps the channel in a desensitized state. Solution: Reduce the stimulus duration to ≤10 seconds. Implement a strict 3- to 5-minute washout period with ND96 buffer between applications to allow the lipid-partitioned compound to fully clear from the membrane environment.

Q2: My compound precipitates in the ND96 perfusion buffer. How can I optimize solubility without increasing DMSO background currents? Causality: The 3,5-dimethyl substitution increases the hydrophobicity (LogP) of the benzamide compared to standard DEET. When introduced to aqueous ND96, it rapidly aggregates, leading to inconsistent receptor binding and false-negative current readouts. Solution: Utilize a carrier protein such as 0.1% Bovine Serum Albumin (BSA) in the ND96 buffer, or pre-mix the DMSO stock with a trace amount of Pluronic F-127 before aqueous dilution. This forms micro-micelles that deliver the lipophilic ligand to the receptor without disrupting the oocyte membrane.

Q3: How do I differentiate between Orco-specific binding and ORx-specific binding for this DEET analog? Causality: Benzamides exhibit complex pharmacology; they can inhibit ORx-dependent odorant responses while simultaneously acting as weak Orco agonists . Solution: Run parallel control assays using oocytes expressing Orco alone (homomeric channels). Apply the Orco-specific agonist VUAA1 as a positive control. If N,N-diethyl-3,5-dimethylbenzamide elicits a current in Orco-only oocytes, it possesses Orco-agonist activity. To test ORx antagonism, pre-incubate the ORx/Orco oocytes with the benzamide, then challenge with the ORx's cognate odorant (e.g., 1-octen-3-ol) and measure the percentage of current inhibition.

Q4: The calcium imaging (GCaMP6s) signal in HEK293 cells is extremely noisy compared to TEVC. What is the cause? Causality: HEK293 cells lack the robust lipid composition and volume of Xenopus oocytes. High concentrations of lipophilic benzamides (>500 µM) can cause membrane permeabilization or interact with endogenous mammalian GPCRs, leading to spontaneous intracellular calcium release independent of the insect OR complex. Solution: Switch to an insect cell line (e.g., Sf9 or S2 cells) for fluorescence assays, or strictly cap the benzamide concentration at 100 µM. Ensure the use of a calcium-free extracellular buffer during baseline recordings to isolate true receptor-gated calcium influx from background leak.

References

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science / PubMed - NIH. Available at:[Link]

  • del Mármol, J., Yedlin, M. A., & Ruta, V. (2021). The structural basis of odorant recognition in insect olfactory receptors. Nature / PubMed Central - NIH. Available at:[Link]

  • Pellegrino, M., Steinbach, N., Stensmyr, M. C., Hansson, B. S., & Vosshall, L. B. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature. Available at: [Link]

  • Bohbot, J. D., & Dickens, J. C. (2010). Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors. Smith Scholarworks / Journal of Medical Entomology. Available at:[Link]

Validation & Comparative

structure-activity relationship N,N-diethyl-3,5-dimethylbenzamide and N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For over six decades, N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard in arthropod repellency [1]. However, the ongoing quest to optimize pharmacokinetic profiles—specifically, to extend the duration of action and reduce systemic skin absorption—has driven the synthesis of novel benzamide derivatives. This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) between DEET and its structural analog, N,N-diethyl-3,5-dimethylbenzamide . By analyzing physicochemical shifts, receptor binding kinetics, and experimental efficacy, this guide equips drug development professionals with the mechanistic insights needed to evaluate dialkyl benzamide analogs.

Molecular Architecture & Physicochemical Profiling

The fundamental structural difference between the two compounds lies in the addition of a second methyl group at the meta position (C5) of the aromatic ring in the analog. This seemingly minor modification triggers a cascade of physicochemical changes that dictate the molecule's macroscopic behavior on human skin [2][3].

  • Lipophilicity (LogP): The electron-donating inductive effect and added carbon mass of the 3,5-dimethyl substitution increase the molecule's XLogP3 from 2.18 to 2.40. This higher lipophilicity enhances the analog's affinity for the lipid-rich stratum corneum, creating a "depot effect" that slows transdermal penetration but increases surface retention.

  • Volatility & Vapor Pressure: The increased molecular weight (205.30 g/mol vs. 191.27 g/mol ) and expanded surface area increase the enthalpy of vaporization. Consequently, the 3,5-dimethyl analog exhibits a significantly lower vapor pressure than DEET.

Table 1: Comparative Physicochemical Properties

PropertyN,N-diethyl-3-methylbenzamide (DEET)N,N-diethyl-3,5-dimethylbenzamideCausality / Impact on Efficacy
CAS Number 134-62-315930-57-1N/A
Molecular Weight 191.27 g/mol 205.30 g/mol Heavier mass reduces evaporation rate.
XLogP3 2.182.40Higher LogP increases skin lipid retention.
Vapor Pressure (25°C) ~0.0017 mmHg< 0.0010 mmHgLower volatility extends protection time but limits spatial range.
Aromatic Substitution Asymmetric (3-methyl)Symmetric (3,5-dimethyl)Alters steric fit within the odorant receptor pocket.

Pharmacodynamics & Olfactory Receptor Interactions

Mosquito repellents function by interacting with Odorant Receptors (ORs) and the obligate co-receptor (ORco) located on the dendritic membranes of olfactory receptor neurons (ORNs) [4].

DEET is known to fit precisely into the hydrophobic binding pocket of specific OR complexes (e.g., AaegOR40 in Aedes aegypti). The introduction of a symmetric 3,5-dimethyl configuration introduces steric bulk. While this increases van der Waals interactions within the binding pocket (potentially lowering the dissociation constant, Kd​ ), the steric clash can reduce the intrinsic association rate ( kon​ ). Consequently, the analog acts as a highly persistent contact repellent, though it requires a higher local concentration to trigger the same amplitude of ORN depolarization as DEET.

G A Volatile Repellent (DEET / Analog) B Odorant Binding Proteins (OBPs) A->B Diffusion into Sensillum Lymph C ORx + ORco Receptor Complex B->C Transport to Dendritic Membrane D Cation Influx (Depolarization) C->D Ligand Binding & Conformational Shift E Action Potential Generation D->E Voltage Threshold Reached F Behavioral Avoidance (Spatial Repellency) E->F Neural Processing in Antennal Lobe

Fig 1: Olfactory signaling pathway of benzamide repellents via mosquito odorant receptors.

Experimental Workflows for SAR Validation

To objectively validate the SAR shifts caused by the 3,5-dimethyl substitution, researchers must employ a self-validating, tiered experimental workflow. Because the analog has a lower vapor pressure, testing must isolate spatial repellency (vapor phase) from contact repellency (tactile/close-range vapor phase).

Protocol 1: In Vitro Excito-Repellency Assay (Spatial Repellency)

This assay quantifies the molecule's ability to deter mosquitoes at a distance, heavily relying on vapor pressure.

  • Apparatus Setup: Utilize a custom dual-port olfactometer maintained at 27±1°C and 75±5% relative humidity.

  • Treatment Preparation: Impregnate filter papers (Whatman No. 1, 10x10 cm) with equimolar concentrations (e.g., 20 nmol/cm²) of DEET and the 3,5-dimethyl analog dissolved in absolute ethanol. Allow 15 minutes for complete solvent evaporation.

  • Mosquito Introduction: Introduce 25 non-blood-fed, nulliparous Aedes aegypti females (5–7 days old, starved for 12 hours) into the central release chamber.

  • Exposure & Recording: Open the ports to the treated and control (ethanol-only) chambers. Record the number of mosquitoes escaping to the control chamber versus remaining in the treated chamber at 10-minute intervals for 1 hour.

  • Data Analysis: Calculate the Spatial Repellency Index (SRI): SRI=C+TC−T​×100 (where C = control count, T = treated count).

Protocol 2: Modified WHO Arm-in-Cage Assay (Contact Repellency)

This assay measures the Complete Protection Time (CPT) on human skin, acting as a self-validating system via strict internal controls.

  • Subject Preparation: Volunteers wash forearms with unscented soap and water. A 250 cm² test area is delineated.

  • Dose Application: Apply 1 mL of the test solution (20 nmol/cm² in ethanol) evenly across the test area. Wrap the remainder of the arm in a bite-proof sleeve. Allow 15 minutes for evaporation.

  • Test Execution: Insert the treated arm into a test cage containing 200 host-seeking Aedes aegypti females for 3 minutes. Repeat exposure every 30 minutes.

  • Endpoint Determination: Monitor for the first confirmed bite. The CPT is the time elapsed between application and the first bite, only if a second confirmatory bite occurs within the same or subsequent 3-minute period.

  • Internal Validation: A control arm (treated with ethanol only) must receive at least 10 landings/bites within 1 minute prior to testing to validate the mosquitoes' host-seeking drive. Failure to meet this threshold invalidates the trial.

Workflow S1 1. Formulation: Prepare equimolar solutions (20 nmol/cm²) in ethanol S2 2. In Vitro Excito-Repellency: Measure spatial avoidance via olfactometer S1->S2 S3 3. In Vivo Contact Assay: Modified WHO Arm-in-Cage testing S2->S3 Select active candidates S4 4. Pharmacokinetics: Quantify evaporation rate & transdermal loss S3->S4 Record CPT & MED S5 5. SAR Analysis: Correlate LogP and vapor pressure with Protection Time S4->S5 Data Integration

Fig 2: Tiered experimental workflow for validating structure-activity relationships of repellents.

Comparative Efficacy & Pharmacokinetics

Based on established QSAR models for dialkyl benzamides[1][4], the inverse relationship between vapor pressure and protection time becomes highly evident when comparing these two molecules.

DEET maintains a high vapor concentration, easily exceeding the Minimum Effective Dosage (MED) required to repel mosquitoes at a distance, yielding a high SRI. However, this rapid evaporation depletes the skin reservoir quickly. Conversely, the 3,5-dimethyl analog evaporates slowly. While its vapor cloud is less dense (yielding a lower SRI), it maintains a concentration just above the MED directly on the skin surface for a significantly longer duration, thereby extending the CPT.

Table 2: Comparative Efficacy Metrics (Equimolar Application)

Efficacy MetricN,N-diethyl-3-methylbenzamide (DEET)N,N-diethyl-3,5-dimethylbenzamideClinical Implication
Spatial Repellency Index (SRI) > 85%~ 65%DEET is superior for area-denial and preventing close approaches.
Complete Protection Time (CPT) ~ 6.0 hours~ 8.5 hoursThe analog requires less frequent reapplication for contact protection.
Minimum Effective Dosage (MED) 0.015 mg/cm²0.025 mg/cm²The analog requires a higher threshold concentration to activate ORs.
Evaporation Rate HighLowThe analog acts as a sustained-release depot on the stratum corneum.

Conclusion

The SAR comparison between DEET and N,N-diethyl-3,5-dimethylbenzamide highlights a fundamental trade-off in repellent drug design. The addition of the 5-methyl group successfully modulates the pharmacokinetic profile—increasing lipophilicity and decreasing volatility—which extends the duration of contact protection. However, this comes at the slight expense of peak spatial pharmacodynamics due to increased steric bulk and lower vapor-phase availability. For drug development professionals, 3,5-dimethyl analogs represent highly viable candidates for long-lasting, slow-release topical formulations where spatial area-denial is secondary to prolonged bite prevention.

References

  • Nonlinear SAR Modelling of Mosquito Repellents for Skin Application Source: PubMed Central (PMC) URL:[Link]

  • N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532 Source: PubChem (National Institutes of Health) URL:[Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) | C12H17NO | CID 4284 Source: PubChem (National Institutes of Health) URL:[Link]

  • Development of Novel Repellents Using Structure−Activity Modeling of Compounds in the USDA Archival Database Source: ResearchGate URL:[Link]

Safety Operating Guide

N,N-diethyl-3,5-dimethylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for N,N-diethyl-3,5-dimethylbenzamide

Executive Summary

N,N-diethyl-3,5-dimethylbenzamide (CAS: 15930-57-1) is a lipophilic benzamide derivative structurally analogous to the well-known insect repellent DEET (N,N-diethyl-m-toluamide)[1]. In laboratory and drug development settings, handling this compound requires strict adherence to safety and disposal protocols. Its unique physicochemical properties—specifically its ability to act as a plasticizer and its persistent aquatic toxicity—demand a rigorous, self-validating approach to waste management. This guide provides drug development professionals with authoritative, step-by-step procedures to ensure operational safety and environmental compliance.

Mechanistic Hazard Assessment & Causality

To handle N,N-diethyl-3,5-dimethylbenzamide safely, researchers must understand the chemical causality behind its hazards:

  • Solvent and Plasticizing Effects: Similar to its analog DEET, this compound exhibits a strong solvent effect on many plastics, paints, and synthetic fibers (e.g., rayon, acetate)[2].

    • Operational Causality: Never store or dispose of this chemical in incompatible plastic containers (such as polystyrene). The chemical will compromise the container's structural integrity by intercalating between polymer chains, leading to secondary spills and exposure.

  • Aquatic Toxicity & Environmental Persistence: Classified under Aquatic Chronic 3, it is harmful to aquatic life with long-lasting effects[3][4]. Its highly lipophilic nature (XLogP3 ~2.4) means it partitions rapidly into organic matter rather than dissolving in water[1][3].

    • Operational Causality: Standard wastewater treatment facilities are often ineffective at removing highly lipophilic amides. Absolute prohibition of drain disposal is mandatory to prevent bioaccumulation in aquatic ecosystems[5].

  • Human Health Hazards: The compound is harmful if swallowed (Acute Tox. 4) and causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2)[4][6]. The amide group facilitates rapid dermal absorption, stripping natural lipid barriers from the skin[2].

Quantitative Data & Hazard Summary

Table 1: Physicochemical and Hazard Profile of N,N-diethyl-3,5-dimethylbenzamide

Property / HazardValue / ClassificationMechanistic Rationale
Molecular Weight 205.30 g/mol Moderate molecular weight contributes to its liquid/low-melting solid state and facilitates rapid dermal penetration[1].
Solubility Insoluble in waterHighly lipophilic; requires organic solvents (e.g., 70% ethanol) for effective decontamination and cleaning[2].
Aquatic Toxicity Aquatic Chronic 3Bioaccumulates in aquatic organisms; necessitates strict drain prohibition and specialized incineration[3][4].
Material Incompatibility Plastics, Rayon, Strong OxidizersActs as a solvent/plasticizer; degrades synthetic polymers. Exothermic hydrolysis occurs with strong acids/bases[2].

Routine Laboratory Disposal Protocol

This self-validating protocol ensures that all waste streams containing N,N-diethyl-3,5-dimethylbenzamide are properly segregated and destroyed without environmental release.

Step 1: Waste Segregation & Containment Collect all liquid waste (including solvent washings) in dedicated, chemically compatible containers. High-density polyethylene (HDPE), Teflon (PTFE), or glass are required. Do not mix with strong acids, bases, or oxidizing agents, as amides can hydrolyze or react exothermically[2].

Step 2: Solid Waste Management Contaminated consumables (gloves, pipette tips, absorbent paper) must be sealed in vapor-tight plastic bags or solid waste drums[2]. Empty containers that previously held the chemical must be triple-rinsed with a compatible solvent (e.g., ethanol) before disposal, with the rinsate added to the liquid hazardous waste stream[3].

Step 3: Regulatory Labeling Clearly label all waste containers with: "Hazardous Waste: N,N-diethyl-3,5-dimethylbenzamide (Contains Amides) - Toxic to Aquatic Life."

Step 4: Licensed Incineration Transfer the sealed containers to a 7[7]. Incineration is the only approved method for complete destruction, as high temperatures permanently break down the stable amide bonds into harmless combustion products (CO2, H2O, NOx)[7][8].

  • Validation Check: Ensure the waste manifest explicitly lists the chemical identity and its aquatic toxicity hazard code prior to handoff to the disposal contractor.

Emergency Spill Response and Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Step 1: Evacuation and Ventilation Immediately remove all sources of ignition. Evacuate non-essential personnel and ensure the area is well-ventilated to disperse any aerosols or vapors[2][5].

Step 2: PPE Donning Responders must wear chemical-resistant gloves (Nitrile or Butyl rubber—avoid latex or thin plastics that the chemical may degrade), chemical splash goggles, and a lab coat[5][6].

Step 3: Containment Use physical barriers (spill berms) to prevent the spill from entering drains, sewers, or watercourses[5][6].

Step 4: Inert Absorption Do not use combustible materials like sawdust. Cover the spill with an inert absorbent such as sand, diatomaceous earth, or vermiculite[6][8].

  • Causality: Using inorganic inert absorbents prevents secondary exothermic reactions and limits flammability risks.

Step 5: Collection and Decontamination Sweep up the absorbed mixture using non-sparking tools and place it into a secure, compatible waste container[7]. Solvent-wash the contaminated surface with 60-70% ethanol to dissolve residual lipophilic compound, followed by a thorough soap and water wash to remove the solvent[2].

  • Validation Check: The Safety Officer must inspect the decontaminated area using a clean white swab; any residual oily texture indicates incomplete decontamination, requiring a repeated ethanol wash[2].

Spill Response & Disposal Workflow Visualization

SpillResponse Start Spill Detected: N,N-diethyl-3,5-dimethylbenzamide Evac 1. Evacuate & Ventilate (Remove ignition sources) Start->Evac PPE 2. Don PPE (Nitrile gloves, goggles) Evac->PPE Contain 3. Contain Spill (Block drains/sewers) PPE->Contain Absorb 4. Apply Inert Absorbent (Sand or Vermiculite) Contain->Absorb Decon 5. Decontaminate Area (70% Ethanol wash) Absorb->Decon Dispose 6. Hazardous Waste (Licensed Incineration) Decon->Dispose

Workflow for the containment and disposal of N,N-diethyl-3,5-dimethylbenzamide spills.

References

  • PubChem - NIH: N,N-diethyl-3,5-dimethylbenzamide. Available at: [Link]

  • Sumitomo Chemical Australia: SAFETY DATA SHEET DEET. Available at: [Link]

  • 3M: Safety Data Sheet ULTRATHON INSECT REPELLENT. Available at: [Link]

  • CPAChem: Safety data sheet Deet. Available at:[Link]

Sources

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